molecular formula C10H8N2O2 B095020 3-Methyl-5-nitroisoquinoline CAS No. 18222-17-8

3-Methyl-5-nitroisoquinoline

Numéro de catalogue: B095020
Numéro CAS: 18222-17-8
Poids moléculaire: 188.18 g/mol
Clé InChI: ACENGYNMIBHPKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-5-nitroisoquinoline (CAS 18222-17-8) is a high-purity nitroaromatic compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its molecular framework is particularly valuable for developing potential therapeutic agents, with studies highlighting its application in creating compounds for the treatment of neurological disorders and cancer . The structure of this compound, which features both a methyl group and a nitro group on the isoquinoline core, is a key basis for the extensive family of isoquinoline alkaloids known for their diverse biological activities . Researchers also leverage its electron-accepting nitro group for applications in material science, particularly in the development of organic electronic components . In synthetic methodology, the nitro group on the isoquinoline ring enables direct nucleophilic substitution of hydrogen (SNH chemistry), providing a metal-free pathway for C–N bond formation and allowing for further functionalization to create novel amides and other derivatives for pharmacological profiling . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-methyl-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACENGYNMIBHPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298187
Record name 3-methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18222-17-8
Record name 18222-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 3-Methyl-5-nitroisoquinoline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to present substituents in a well-defined three-dimensional space have made it a cornerstone in the development of numerous therapeutic agents. Isoquinoline-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The functionalization of the isoquinoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as methyl and nitro groups, can profoundly influence a compound's reactivity, metabolic stability, and target-binding affinity. This guide provides a detailed technical overview of 3-Methyl-5-nitroisoquinoline, a versatile synthetic intermediate with significant potential in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by an isoquinoline core substituted with a methyl group at the 3-position and a nitro group at the 5-position.[2] This substitution pattern imparts unique electronic and steric properties that are of considerable interest for synthetic and medicinal chemistry.

Core Structure and Nomenclature

The foundational structure is isoquinoline, a constitutional isomer of quinoline, consisting of a benzene ring fused to a pyridine ring. The systematic numbering of the isoquinoline ring system is critical for unambiguous communication of substituent positions.[1]

Caption: Molecular structure and standard numbering of this compound.

Physicochemical Data Summary

A compilation of key identifiers and properties for this compound is presented below. This data is essential for sample tracking, safety assessment, and experimental design.

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 18222-17-8[4]
Molecular Formula C₁₀H₈N₂O₂[4]
Molecular Weight 188.18 g/mol [4]
Appearance Yellow to orange crystalline solid[2]
Solubility Soluble in organic solvents; limited in water[2]
SMILES CC1=CC2=C(C=CC=C2[O-])C=N1[4]
InChIKey ACENGYNMIBHPKD-UHFFFAOYSA-N[4]

Synthesis and Purification

The synthesis of this compound is most effectively achieved via the electrophilic nitration of 3-methylisoquinoline. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize side-product formation. The pyridine ring of the isoquinoline nucleus is deactivated towards electrophilic attack, while the benzene ring is activated. The nitro group is directed primarily to the 5- and 8-positions.

Causality Behind Experimental Choices
  • Starting Material: 3-Methylisoquinoline is the logical precursor. Its synthesis can be accomplished through various established methods, such as the Bischler-Napieralski or Pictet-Gams reactions, followed by dehydrogenation.[5][6]

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid ("mixed acid") is the standard reagent for aromatic nitration.[7][8] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10°C) is crucial to prevent over-nitration (dinitration) and decomposition of the starting material, thereby ensuring higher yield and purity of the desired monosubstituted product.[9]

Experimental Protocol: Nitration of 3-Methylisoquinoline

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Reaction Setup

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with 3-methylisoquinoline (1.0 eq).

  • Add concentrated sulfuric acid (98%, ~4-5 volumes relative to the substrate) slowly while cooling the flask in an ice-salt bath. Stir until a clear solution is obtained.

  • Cool the solution to 0°C.

Step 2: Nitration

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (~1 volume) in the dropping funnel, pre-cooled to 0°C.

  • Add the mixed acid dropwise to the stirred solution of 3-methylisoquinoline over 30-60 minutes. Crucial: Maintain the internal reaction temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours.

Step 3: In-Process Control (IPC)

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.

Step 4: Work-up and Isolation

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a cold aqueous ammonia solution (e.g., 25%) until the pH is approximately 9-10. Maintain the temperature below 30°C.

  • Extract the resulting aqueous suspension with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification and Validation

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

  • Dry the purified product under vacuum.

  • Validate the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) to confirm its identity and purity.

G start Dissolve 3-Methylisoquinoline in conc. H₂SO₄ at 0°C nitration Add Mixed Acid (HNO₃/H₂SO₄) dropwise at <10°C start->nitration stir Stir for 1-2h at 0-10°C nitration->stir ipc IPC: Monitor by TLC stir->ipc workup Quench on Ice & Neutralize with NH₄OH ipc->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purify Purify by Recrystallization or Chromatography extraction->purify end Pure this compound purify->end

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity, purity, and the specific arrangement of atoms. While a dedicated public spectral database for this specific molecule is sparse, a robust characterization can be inferred from the analysis of its constituent parts and data from closely related analogs.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and potentially long-range couplings. The electron-withdrawing nitro group at C5 will significantly deshield adjacent protons (H4 and H6), causing them to resonate at a lower field (higher ppm) compared to the unsubstituted 3-methylisoquinoline.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon atoms. The carbon atom attached to the nitro group (C5) will be significantly deshielded, and its signal may be broadened or have a lower intensity.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predictions are based on established substituent effects and data from analogous compounds like 5-nitroisoquinoline.[10])

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
1 ~9.2 - 9.4~152 - 154α to pyridine N, deshielded.
3-CH₃ ~2.6 - 2.8~20 - 25Typical methyl on an aromatic ring.
4 ~8.4 - 8.6~120 - 122Deshielded by adjacent N and peri-position to NO₂.
6 ~8.5 - 8.7~128 - 130Ortho to NO₂, strongly deshielded.
7 ~7.7 - 7.9~125 - 127Meta to NO₂.
8 ~8.3 - 8.5~130 - 132Para to NO₂, deshielded by ring currents.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and offering structural clues through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight of C₁₀H₈N₂O₂.

  • Key Fragmentation Pathways: Aromatic nitro compounds typically show characteristic losses.[13] Expected fragments include:

    • [M-NO]⁺ (m/z 158): Loss of nitric oxide.

    • [M-NO₂]⁺ (m/z 142): Loss of the nitro group, which would be a significant fragment.

    • [M-H]⁺ (m/z 187): Loss of a hydrogen atom.

    • Further fragmentation of the isoquinoline ring system.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Table: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
~3100 - 3000C-H stretchAromatic[12]
~2950 - 2850C-H stretchMethyl (CH₃)[12]
~1620 - 1580C=N and C=C stretchIsoquinoline Ring[12]
~1550 - 1510 N-O asymmetric stretch Nitro (NO₂) ** [12]
~1360 - 1330 N-O symmetric stretch Nitro (NO₂) **[12]
~850 - 750C-H out-of-plane bendAromatic Substitution[12]

Chemical Reactivity and Synthetic Utility

The presence of both the electron-donating methyl group and the strongly electron-withdrawing nitro group creates a molecule with diverse reactivity, making it a valuable intermediate for building more complex molecular architectures.

main This compound reduction Reduction of Nitro Group main->reduction e.g., H₂, Pd/C SnCl₂, HCl side_chain Side-Chain Functionalization main->side_chain e.g., NBS, light nucleophilic Nucleophilic Aromatic Substitution main->nucleophilic e.g., Strong Nucleophiles amine 5-Amino-3-methylisoquinoline (Key Building Block) reduction->amine Amide Coupling Amide Coupling amine->Amide Coupling Sulfonamide Formation Sulfonamide Formation amine->Sulfonamide Formation Diazotization Diazotization amine->Diazotization bromination 3-(Bromomethyl)-5-nitroisoquinoline (Electrophilic Handle) side_chain->bromination Nucleophilic Displacement\n(e.g., with -CN, -OR, -NR₂) Nucleophilic Displacement (e.g., with -CN, -OR, -NR₂) bromination->Nucleophilic Displacement\n(e.g., with -CN, -OR, -NR₂) substitution Displacement of NO₂ (Under harsh conditions) nucleophilic->substitution

Caption: Key reaction pathways for this compound in synthetic chemistry.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). The resulting 5-amino-3-methylisoquinoline is a versatile precursor for constructing libraries of compounds via amide bond formation, sulfonylation, or diazotization reactions.

  • Side-Chain Functionalization: The methyl group at C3 can be functionalized, for instance, through radical bromination (using N-bromosuccinimide), to form 3-(bromomethyl)-5-nitroisoquinoline.[1] This introduces an electrophilic handle for subsequent nucleophilic substitution reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): While the isoquinoline ring itself is electron-deficient, the powerful electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic attack, potentially allowing for the displacement of the nitro group itself or other leaving groups under specific conditions.

Potential Applications in Drug Development

While specific biological data for this compound is not widely published, its structural motifs are present in numerous pharmacologically active molecules. The strategic placement of the methyl and nitro groups suggests several avenues for exploration in drug discovery.

  • Anticancer Agents: Many substituted isoquinolines exhibit potent anticancer activity by targeting mechanisms like tubulin polymerization or topoisomerase inhibition.[3] The 5-amino derivative could serve as a scaffold for developing novel kinase inhibitors or other targeted therapies.

  • Antimicrobial Agents: The isoquinoline core is found in many natural and synthetic antibacterial and antifungal compounds.[15] The nitroaromatic moiety itself is a known pharmacophore in certain antimicrobial drugs, acting as a prodrug that is reductively activated within microbial cells.

  • CNS-Active Agents: Isoquinoline derivatives have been investigated for a range of central nervous system disorders.[2] The lipophilicity and electronic profile of this compound make it and its derivatives candidates for screening against CNS targets.

Safety and Handling

As with many nitroaromatic compounds, this compound should be handled with appropriate care in a laboratory setting.

  • Toxicity: Nitro compounds can be toxic and may have mutagenic properties.[2] Direct contact with skin and eyes should be avoided.

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong reducing agents.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its molecular structure offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries. The well-established pharmacological relevance of the isoquinoline scaffold, combined with the versatile reactivity of the nitro and methyl substituents, makes this molecule an attractive starting point for research programs targeting a wide array of diseases. A thorough understanding of its synthesis, characterization, and chemical reactivity is fundamental for any researcher or drug development professional seeking to leverage its potential.

References

  • Gilchrist, T. L. (2005). Product Class 5: Isoquinolines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 24, 2026, from [Link]

  • Korolev, V. L., et al. (2014). Differentiation of the molecular structure of nitro compounds as the basis for simulation of their thermal destruction processes. Russian Chemical Bulletin, 63(4), 945-959.
  • Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Topsom, R. D., & Vaughan, J. (1957). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry, 22(7), 804-806. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Dyke, S. F., & White, A. W. C. (1971). The Synthesis of 3-Methylisoquinolines. Part I. Journal of the Chemical Society C: Organic, 533-536. [Link]

  • Balamurugan, K., & Perumal, S. (2013). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 639-642.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 24, 2026, from [Link]

  • Tomita, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI, 10(12), 485-492. [Link]

  • Sivasamy, A., et al. (2017). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. ResearchGate. [Link]

  • Bruckner, V., & Fodor, G. (1943). Synthesis of 3-Methyl Isoquinolines. Berichte der deutschen chemischen Gesellschaft, 76(5), 466-474.
  • Petrova, M., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 234. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. Retrieved January 24, 2026, from [Link]

  • Martínez, R., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Journal of the Chilean Chemical Society, 66(4), 5345-5351. [Link]

  • Mura, P., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169. [Link]

  • Titi, M., et al. (2021). Mechanochemical Nitration of Organic Compounds. Defense Technical Information Center. [Link]

  • All about Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. International Journal of Molecular Sciences, 25(16), 8683. [Link]

  • Bouguerra, S., et al. (2019). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Journal of Molecular Structure, 1180, 663-671.
  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-5-nitroisoquinoline. Given the limited availability of direct experimental data for this specific compound, this document establishes a foundational understanding by leveraging detailed comparative data from its parent compound, 5-nitroisoquinoline, and related derivatives. This approach offers valuable insights for researchers and drug development professionals working with substituted isoquinolines.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a vast array of natural alkaloids and synthetic compounds with significant biological activities.[1] Its presence in molecules like morphine and the anti-cancer agent ecteinascidin 743 underscores its importance in medicinal chemistry.[1] The introduction of substituents, such as a methyl group at the 3-position and a nitro group at the 5-position, can profoundly influence the molecule's physicochemical properties, reactivity, and biological profile. This compound is a derivative of interest for its potential applications in the development of novel therapeutic agents.[2]

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its properties and reactivity.

Synthesis_Pathway 3-Methylisoquinoline 3-Methylisoquinoline This compound This compound 3-Methylisoquinoline->this compound HNO₃, H₂SO₄

Caption: Conceptual synthesis of this compound.

Experimental Rationale: The nitration of isoquinoline is a classic electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The position of nitration on the isoquinoline ring is influenced by the directing effects of the existing substituents and the overall electron density of the aromatic system. For isoquinoline itself, nitration predominantly occurs at the 5- and 8-positions. The presence of the methyl group at the 3-position in the starting material would likely have a minor influence on the position of nitration on the benzene ring.

Reactivity Insights

The presence of the nitro group at the 5-position significantly deactivates the benzene ring towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The methyl group at the 3-position is relatively unreactive but can potentially undergo oxidation under harsh conditions. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons and can act as a base or a nucleophile.

Spectroscopic Characterization: Predicted and Comparative Data

Spectroscopic data is crucial for the unambiguous identification and characterization of a molecule. In the absence of direct experimental spectra for this compound, we can predict the expected spectral features based on its structure and by comparison with 5-nitroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the methyl protons at the 3-position would be anticipated in the upfield region (around 2.5-3.0 ppm). The protons on the benzene ring will likely appear as complex multiplets in the downfield region (7.5-9.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the nitro group (C5) would be significantly deshielded and appear at a high chemical shift. The methyl carbon would appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are highly characteristic of the nitro group.

  • C-H bending: ~700-900 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 188.18 would be expected.

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO (m/z 30) and NO₂ (m/z 46). The isoquinoline ring may also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Experimental Protocols (Adapted from Analogous Compounds)

The following protocols are adapted from established procedures for the synthesis and characterization of 5-nitroisoquinoline and are provided as a starting point for the experimental investigation of this compound. It is imperative that these procedures are first evaluated and optimized on a small scale in a controlled laboratory setting.

Synthesis of this compound (Conceptual Protocol)

Disclaimer: This is a theoretical protocol based on the synthesis of 5-nitroisoquinoline and has not been experimentally validated for this compound.

Materials:

  • 3-Methylisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3-methylisoquinoline to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 3-methylisoquinoline in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is basic.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).

Characterization Workflow

A systematic workflow is essential for the unambiguous characterization of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS MP Melting Point Determination Purification->MP Solubility Solubility Tests Purification->Solubility

Caption: A typical workflow for the characterization of a synthesized compound.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For 5-nitroisoquinoline, the GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3]Similar precautions should be taken for this compound.

Conclusion

While direct experimental data on the physical properties of this compound are limited, a comprehensive understanding can be constructed through a comparative analysis with its parent compound, 5-nitroisoquinoline, and related derivatives. This technical guide provides a foundational framework for researchers, outlining the known characteristics, a conceptual synthetic approach, and a workflow for its characterization. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this promising molecule and to explore its potential in drug discovery and development.

References

  • PubChem. 5-Nitroisoquinoline. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2005.
  • PubChem. 8-Methyl-5-nitroquinoline. [Link]

  • PubChem. This compound. [Link]

  • Boron Molecular. 3-methyl-5-nitro-1H-pyrazole. [Link]

  • PrepChem.com. Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methyl-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, predictive assessments based on its structural attributes, and detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary: The Solubility Profile of a Niche Heterocycle

This compound is an organic compound characterized by a fused benzene and pyridine ring system, further functionalized with a methyl group at the 3-position and a nitro group at the 5-position.[1] This molecular architecture dictates its physicochemical properties and, consequently, its solubility. While specific quantitative data is scarce, a qualitative assessment suggests that this compound has limited solubility in water and is soluble in a range of organic solvents.[1] A deeper understanding of its solubility is paramount for its application in drug discovery, process chemistry, and formulation development.

Physicochemical Properties and Predicted Solubility

A comprehensive understanding of a compound's solubility begins with an analysis of its key physicochemical parameters. While experimental data for this compound is not extensively documented, we can infer its likely behavior from its structural components and data from analogous compounds like 5-nitroisoquinoline.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Computed)5-Nitroisoquinoline (Experimental/Computed)Reference
Molecular Formula C₁₀H₈N₂O₂C₉H₆N₂O₂[1]
Molecular Weight 188.18 g/mol 174.16 g/mol [1]
XLogP3 2.31.9[1]
Melting Point Not available106-109 °C[2]
pKa (most basic) Not available3.55 ± 0.13 (Predicted)[2]
Appearance Yellow to orange crystalline solidLight yellow crystal powder[1][2]

The positive XLogP3 value for both compounds suggests a degree of lipophilicity, which is consistent with the observation of good solubility in organic solvents. The presence of the nitrogen atom in the isoquinoline ring system offers a site for protonation, suggesting that the solubility of this compound will be pH-dependent, with increased solubility in acidic aqueous solutions.[3]

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a variety of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
Water HighLowThe largely aromatic and nonpolar backbone outweighs the polarity of the nitro group and the nitrogen heteroatom.
Methanol/Ethanol HighModerate to HighThe alkyl chain of the alcohol can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the polar functionalities.
Acetone MediumModerate to HighAs a polar aprotic solvent, it should effectively solvate the molecule.
Acetonitrile MediumModerate to HighIts properties are similar to acetone, making it a likely good solvent.
Dichloromethane LowHighA good solvent for many organic compounds of intermediate polarity.
Toluene LowModerateThe aromatic nature of toluene will favor interaction with the isoquinoline ring system.
Hexane Very LowLowThe significant difference in polarity makes it a poor solvent.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, empirical measurement is essential. The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the equilibrium solubility determination of this compound in a given solvent at a specified temperature.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.1 mg)

  • Screw-cap vials

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several screw-cap vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4]

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions by HPLC. A reverse-phase C18 column is often a good starting point for a molecule of this nature. The mobile phase should be optimized to achieve good peak shape and retention time. A common mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the compound is in its protonated form.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered sample solutions by interpolating their peak areas on the calibration curve. This concentration represents the equilibrium solubility.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in shaker at constant temperature B->C D Agitate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm syringe filter F->G I Analyze standards and samples by HPLC G->I H Prepare standard solutions H->I J Construct calibration curve I->J K Determine solubility from calibration curve J->K

Caption: Workflow for the shake-flask solubility determination method.

Causality of Experimental Choices and Self-Validation

The shake-flask method is designed to be a self-validating system. The inclusion of excess solid solute ensures that the solution is truly saturated.[4] The extended equilibration time with continuous agitation is to overcome any kinetic barriers to dissolution and to ensure that a true thermodynamic equilibrium is reached. Taking samples at multiple time points serves as an internal control; if the measured solubility is consistent across the later time points, it provides confidence that equilibrium has been achieved.[4]

The choice of HPLC for analysis is due to its high sensitivity and specificity, allowing for accurate quantification of the solute even at low concentrations. The use of a calibration curve with multiple standard concentrations ensures the linearity of the detector response and provides a robust basis for quantification.

Advanced Considerations and Troubleshooting

  • pH-Dependent Solubility: For ionizable compounds like this compound, solubility should be determined in buffered aqueous solutions across a range of pH values to construct a pH-solubility profile. This is particularly critical for compounds intended for pharmaceutical applications.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound used in the solubility studies (e.g., by X-ray powder diffraction) to ensure consistency and reproducibility.

  • Compound Stability: It is essential to confirm that this compound does not degrade in the chosen solvent under the experimental conditions. This can be checked by analyzing the sample for the appearance of degradation products by HPLC.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • University of Central Arkansas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ScienceDirect. Solubility of Organic Compounds. [Link]

  • Wikipedia. Isoquinoline. [Link]

Sources

An In-depth Technical Guide to 3-Methyl-5-nitroisoquinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Methyl-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and characterization, alongside a discussion of its potential biological activities based on the broader families of isoquinoline and nitroaromatic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] First isolated from coal tar in 1885, isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is found in a variety of alkaloids, including the analgesic morphine and the antimicrobial berberine, highlighting its therapeutic potential.[1]

The introduction of a nitro group onto the isoquinoline framework can significantly modulate its electronic properties and biological activity. Nitroaromatic compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer properties.[2] The methyl group at the 3-position of the isoquinoline ring can also influence the molecule's steric and electronic characteristics, potentially enhancing its interaction with biological targets. This compound, therefore, represents a compound with significant potential for further investigation in drug discovery programs.[3]

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[3] It is generally soluble in organic solvents and has limited solubility in water.[3] The presence of the nitro group makes it a versatile intermediate for further chemical modifications.[3]

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Yellow to orange crystalline solid[3]
Solubility Soluble in organic solvents, limited solubility in water[3]

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the 3-methylisoquinoline precursor, followed by its nitration.

Synthesis of 3-Methylisoquinoline (Precursor)

While several methods exist for the synthesis of substituted isoquinolines, the Pomeranz-Fritsch reaction is a classical and effective approach. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Diagram of the Pomeranz-Fritsch Reaction Workflow:

Pomeranz_Fritsch cluster_0 Step 1: Formation of Benzalaminoacetal cluster_1 Step 2: Cyclization and Aromatization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal Condensation Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal->Benzalaminoacetal Benzalaminoacetal_input Benzalaminoacetal Cyclized_intermediate Cyclized Intermediate Benzalaminoacetal_input->Cyclized_intermediate H₂SO₄ 3_Methylisoquinoline 3-Methylisoquinoline Cyclized_intermediate->3_Methylisoquinoline Elimination of EtOH Nitration_Workflow Start 3-Methylisoquinoline in H₂SO₄ Addition Slow Addition at 0-10°C Start->Addition Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Addition Reaction Stirring (0°C to RT) Addition->Reaction Workup Quench with Ice & Neutralize Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Recrystallization / Chromatography Extraction->Purification Product This compound Purification->Product Biological_Activity Compound This compound Anticancer Potential Anticancer Activity Compound->Anticancer Antimicrobial Potential Antimicrobial Activity Compound->Antimicrobial Mechanism1 Enzyme Inhibition Anticancer->Mechanism1 Mechanism2 DNA Intercalation Anticancer->Mechanism2 Mechanism3 Inhibition of Cell Wall Synthesis Antimicrobial->Mechanism3 Mechanism4 Disruption of Cell Membrane Antimicrobial->Mechanism4

Sources

Methodological & Application

The Strategic Application of 3-Methyl-5-nitroisoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the isoquinoline core stands as a privileged scaffold, forming the structural basis of numerous natural products and synthetic molecules with significant therapeutic value.[1][2] Its inherent biological activity and synthetic tractability have made it a focal point for medicinal chemists. Within this esteemed class of compounds, 3-Methyl-5-nitroisoquinoline emerges as a particularly intriguing starting material. The strategic placement of the methyl and nitro groups on the isoquinoline framework provides reactive handles for a variety of chemical transformations, making it a versatile precursor for the synthesis of targeted therapeutic agents.[3] This guide delves into the practical applications of this compound in medicinal chemistry, with a primary focus on its utility as a scaffold for the development of potent enzyme inhibitors in oncology. We will explore its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors, providing detailed protocols and the scientific rationale behind these applications.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in a synthetic workflow.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
Appearance Yellow to orange crystalline solid[3]
Solubility Soluble in organic solvents, limited solubility in water[3]

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the isoquinoline ring, making it susceptible to nucleophilic substitution reactions.[1] The methyl group, on the other hand, can be a site for oxidation or condensation reactions.[4]

Application I: A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[6] The isoquinolinone scaffold is a well-established pharmacophore in many potent PARP inhibitors.[6] this compound serves as a valuable precursor for the synthesis of such isoquinolinone-based PARP inhibitors.

Scientific Rationale: The Path from Nitroisoquinoline to PARP Inhibition

The synthetic strategy hinges on the transformation of the 5-nitro group into an amino group, which can then be further elaborated to construct the full pharmacophore required for PARP inhibition. The lactam moiety, crucial for interacting with the NAD+ binding site of the PARP enzyme, is often part of the core structure of these inhibitors.[7]

Workflow for the Synthesis of a Putative PARP Inhibitor Precursor

A This compound B Reduction of Nitro Group A->B e.g., SnCl2, HCl or H2, Pd/C C 5-Amino-3-methylisoquinoline B->C D Further Cyclization/Functionalization C->D Multi-step synthesis E Isoquinolinone-based PARP Inhibitor Scaffold D->E

Caption: Synthetic workflow from this compound to a PARP inhibitor scaffold.

Protocol 1: Reduction of this compound to 5-Amino-3-methylisoquinoline

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine, a critical step in the synthetic pathway towards isoquinolinone-based PARP inhibitors.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 5-Amino-3-methylisoquinoline can be purified by column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: Compare the TLC of the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the reaction.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signals and the appearance of amine proton signals in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the product.

Application II: A Scaffold for Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8] The isoquinoline and related quinoline/quinoxaline scaffolds are present in numerous FDA-approved kinase inhibitors.[9] this compound can be chemically modified to generate libraries of compounds for screening against various kinases.

Scientific Rationale: Targeting the Kinase ATP-binding Site

The general strategy involves using the isoquinoline core as a scaffold to present functional groups that can interact with the ATP-binding site of a target kinase. The 5-amino group (obtained from the reduction of the 5-nitro group) can serve as a key hydrogen bond donor or as a point for further derivatization to introduce moieties that occupy hydrophobic pockets within the kinase active site.[10]

Experimental Workflow for Kinase Inhibitor Synthesis and Screening

A 5-Amino-3-methylisoquinoline B Amide Coupling or Suzuki Coupling A->B Introduction of diverse side chains C Library of 3-Methylisoquinoline Derivatives B->C D In vitro Kinase Assay C->D Screening against a panel of kinases E Hit Identification D->E Identify compounds with significant inhibitory activity F Lead Optimization E->F Structure-Activity Relationship (SAR) studies

Caption: Workflow for the development of kinase inhibitors from a 5-Amino-3-methylisoquinoline precursor.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Once a library of this compound derivatives has been synthesized, their potential as anticancer agents can be initially assessed by evaluating their cytotoxicity against cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for in vitro cytotoxicity screening.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation:

  • Controls: The inclusion of positive and negative (vehicle) controls is essential for validating the assay. The positive control should show a significant decrease in cell viability, while the vehicle control should show minimal effect.

  • Dose-Response Curve: A clear dose-dependent decrease in cell viability should be observed for active compounds.

  • Reproducibility: The assay should be performed in triplicate and repeated to ensure the reproducibility of the results.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material in medicinal chemistry. Its strategically positioned functional groups allow for its elaboration into a diverse range of complex molecules with potential therapeutic applications. The protocols and workflows outlined in this guide provide a practical framework for researchers to harness the potential of this scaffold in the development of novel PARP and kinase inhibitors. Future research in this area could focus on the development of more efficient and stereoselective synthetic routes to complex derivatives, as well as the exploration of its application in the synthesis of inhibitors for other important drug targets. The continued investigation of this compound and its analogs will undoubtedly contribute to the advancement of targeted therapies for cancer and other diseases.

References

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2004.
  • Ma, C., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, vol. 28, no. 24, 2023, p. 8031. [Link]

  • El-Sayed, M. A.-H., et al. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, vol. 26, no. 1, 2021, p. 135. [Link]

  • PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. [Link]

  • Elwan, A., et al. "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 36, no. 1, 2021, pp. 1761-1781. [Link]

  • Abdel-Ghani, T. M., et al. "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies." Molecules, vol. 28, no. 1, 2023, p. 33. [Link]

  • Mahadeviah, B. M., et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." International Journal of Pharmaceutical Investigation, vol. 11, no. 4, 2021, pp. 367-376. [Link]

  • Abdel-Aziz, M., et al. "Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors." RSC Advances, vol. 11, no. 52, 2021, pp. 32964-32981. [Link]

  • Likhar, R. V., & Joshi, S. "Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer." Current Issues in Pharmacy and Medical Sciences, vol. 34, no. 2, 2021, pp. 112-121. [Link]

  • Zhang, J., et al. "Synthesis of Isoquinolinone-Based Tricycles as Novel poly(ADP-ribose) polymerase-1 (PARP-1) Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 12, 2014, pp. 2651-2655. [Link]

  • Viswanath, K., et al. "Synthesis and in-vitro studies of some new quinoline 1,3,4-thiadiazolo pyrimidin derivatives." Bulletin of the Chemical Society of Ethiopia, vol. 31, no. 2, 2017, pp. 337-344. [Link]

  • Kumar, A., et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, vol. 11, no. 20, 2021, pp. 12254-12287. [Link]

  • Lord, C. J., & Ashworth, A. "PARP inhibitors: the race is on." Molecular Cancer Therapeutics, vol. 15, no. 4, 2016, pp. 535-540. [Link]

  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • Semenova, E. A., et al. "SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline." Molecules, vol. 27, no. 22, 2022, p. 7906. [Link]

  • Semenova, E. A., et al. "SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline." Semantic Scholar. [Link]

  • Google Patents. Synthesis of parpinhibitor talazoparib.
  • Zaitseva, E. V., et al. "Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 1. [Link]

  • van Tonder, A., et al. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules, vol. 28, no. 1, 2023, p. 1. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Musso, L., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, vol. 24, no. 1, 2019, p. 1. [Link]

  • PubMed. Strategies employed for the development of PARP inhibitors. [Link]

Sources

The Strategic Utility of 3-Methyl-5-nitroisoquinoline in the Synthesis of Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Core as a Privileged Scaffold in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast array of pharmacologically active compounds.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide an ideal framework for designing molecules that can effectively interact with biological targets.[2] Consequently, isoquinoline derivatives have been successfully developed into a wide range of therapeutics, including anesthetics, antihypertensives, and vasodilators.[3] The strategic functionalization of the isoquinoline core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these drug candidates. In this context, 3-methyl-5-nitroisoquinoline emerges as a highly valuable and versatile intermediate. The presence of the methyl group at the 3-position and the nitro group at the 5-position offers distinct and orthogonal handles for synthetic elaboration, paving the way for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and application of this compound, with a focus on its pivotal role in the generation of precursors for advanced pharmaceutical agents, particularly in the realm of targeted cancer therapy.

Physicochemical Properties and Safety Considerations

This compound is typically an orange to yellow crystalline solid. It exhibits good solubility in common organic solvents but has limited solubility in water. As with many nitroaromatic compounds, it should be handled with care, utilizing appropriate personal protective equipment, as it may be harmful if swallowed, and can cause skin and eye irritation.[4]

PropertyValue
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
AppearanceYellow to orange crystalline solid
SolubilitySoluble in organic solvents, limited in water

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound is a multi-step process that begins with the construction of the 3-methylisoquinoline core, followed by regioselective nitration. The subsequent reduction of the nitro group to the corresponding amine is a critical transformation that unlocks a plethora of synthetic possibilities.

Workflow for the Synthesis of 3-Methyl-5-aminoisoquinoline

Synthetic_Workflow cluster_0 Part 1: Isoquinoline Core Synthesis cluster_1 Part 2: Nitration cluster_2 Part 3: Reduction A β-Arylethylamine Derivative B Acylation A->B C Cyclization (Bischler-Napieralski) B->C D 3-Methyl-3,4-dihydroisoquinoline C->D E Dehydrogenation D->E F 3-Methylisoquinoline E->F G 3-Methylisoquinoline H Nitration (HNO₃/H₂SO₄) G->H I This compound H->I J This compound K Reduction (e.g., Catalytic Transfer Hydrogenation) J->K L 3-Methyl-5-aminoisoquinoline K->L PARP_Inhibitor_Synthesis A 3-Methyl-5-aminoisoquinoline B Diazotization & Sandmeyer Reaction (e.g., Introduction of Br or CN) A->B C Functionalized 3-Methyl-5-substituted-isoquinoline B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D E Elaborated Isoquinoline Core D->E F Cyclization & Further Functionalization E->F G PARP Inhibitor Scaffold F->G

Sources

Application Notes & Protocols: 3-Methyl-5-nitroisoquinoline as a Key Intermediate in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 3-methyl-5-nitroisoquinoline as a pivotal intermediate in the synthesis of specialized azo dyes. We present a detailed, step-by-step protocol, beginning with the synthesis of the 3-methylisoquinoline precursor, followed by its nitration to yield the title intermediate, subsequent reduction to 5-amino-3-methylisoquinoline, and its final conversion into a representative disperse azo dye. The causality behind experimental choices, safety considerations, and characterization methodologies are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Isoquinoline Scaffold in Dye Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and, increasingly, in materials science.[1][2] Its extended π-system and the presence of a nitrogen atom provide a versatile platform for the development of chromophores.[2] Azo dyes, characterized by the -N=N- functional group, represent the largest and most diverse class of commercial colorants, valued for their brilliant colors, high tinctorial strength, and excellent fastness properties.[3]

The strategic introduction of a nitro group onto the isoquinoline core, specifically at the 5-position, serves a dual purpose. Firstly, the nitro group is a potent electron-withdrawing group, which can significantly influence the electronic properties and, consequently, the color of the final dye. Secondly, and more importantly, the nitro group can be readily reduced to a primary amino group, which is the essential functionality for the diazotization and subsequent azo coupling reaction—the cornerstone of azo dye synthesis.[4]

This guide focuses on this compound, a versatile intermediate that combines the structural features of the isoquinoline scaffold with the synthetic utility of the nitro group, paving the way for a new class of high-performance azo dyes.

Overall Synthetic Workflow

The multi-step synthesis of a target azo dye from basic precursors via the this compound intermediate is outlined below. Each major step is detailed in the subsequent sections.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intermediate Synthesis cluster_2 Part 3: Dye Synthesis A β-Phenylethylamine Derivative C 3-Methyl-3,4-dihydroisoquinoline A->C Bischler-Napieralski Reaction B Acylating Agent B->C D 3-Methylisoquinoline C->D Dehydrogenation E This compound D->E Nitration F 5-Amino-3-methylisoquinoline E->F Reduction G 5-Diazo-3-methylisoquinolinium Salt F->G Diazotization I Final Azo Dye G->I Azo Coupling H Coupling Partner (e.g., 2-Naphthol) H->I

Figure 1: Overall workflow from precursor to final azo dye.

Synthesis of this compound: Protocols and Rationale

Part 1: Synthesis of the Precursor, 3-Methylisoquinoline

The synthesis of the isoquinoline core is a critical first step. Among the various established methods, the Bischler-Napieralski reaction provides a reliable route to 3,4-dihydroisoquinolines, which can then be dehydrogenated.[5][6][7]

Protocol 3.1.1: Bischler-Napieralski Cyclization and Dehydrogenation

  • Acylation of β-Phenylethylamine: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve β-phenylethylamine (1.0 eq) in a suitable solvent like toluene. Cool the solution in an ice bath. Add acetyl chloride (1.1 eq) dropwise while stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 1 hour to ensure complete formation of N-acetyl-β-phenylethylamine.

    • Rationale: This step forms the necessary amide precursor for the cyclization. The use of a slight excess of acetyl chloride ensures full conversion of the starting amine.

  • Cyclization: Cool the reaction mixture to room temperature. Cautiously add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0 eq) or polyphosphoric acid (PPA). Heat the mixture at 100-110 °C for 2-3 hours.

    • Rationale: The dehydrating agent facilitates an intramolecular electrophilic aromatic substitution, leading to the cyclization of the amide to form the 3,4-dihydroisoquinoline ring.[6] Electron-donating groups on the benzene ring facilitate this reaction, while electron-withdrawing groups can hinder it.[8]

  • Work-up and Dehydrogenation: Cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated NaOH solution to pH > 10. Extract the product with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in toluene, add 10% Palladium on carbon (Pd/C, 5 mol%), and heat at reflux for 24 hours.

    • Rationale: The basic work-up neutralizes the acid and allows for the extraction of the organic product. The subsequent dehydrogenation using Pd/C aromatizes the dihydroisoquinoline to the stable isoquinoline ring system.

  • Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield crude 3-methylisoquinoline, which can be further purified by vacuum distillation or column chromatography.

Part 2: Nitration of 3-Methylisoquinoline

The nitration of the isoquinoline ring is a key step to introduce the nitro group at the 5-position. This reaction is highly regioselective due to the directing effects of the heterocyclic system. The following protocol is adapted from the nitration of similar isoquinoline systems.[9]

Protocol 3.2.1: Synthesis of this compound

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and an internal thermometer, add concentrated sulfuric acid (98%). Cool the acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 3-methylisoquinoline (1.0 eq) to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 20 °C.

  • Nitration: Cool the resulting solution to 0 °C. Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C. Add this nitrating mixture dropwise to the isoquinoline solution, maintaining the internal temperature below 5 °C.

    • Rationale: The use of a mixed acid (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.

  • Reaction Quench and Isolation: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight. Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Cool the resulting aqueous solution in an ice bath and slowly basify to pH 8-9 by adding a concentrated ammonium hydroxide solution, ensuring the temperature remains below 25 °C. The product will precipitate as a solid.

    • Rationale: Pouring the acidic mixture onto ice dissipates the heat of dilution. Neutralization with a weak base like ammonia precipitates the product, which is less soluble in its neutral form.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water, and air-dry. The crude this compound can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield a yellow to orange crystalline solid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18222-17-8[10]
Molecular Formula C₁₀H₈N₂O₂[10]
Molecular Weight 188.18 g/mol [10]
Appearance Yellow to orange crystalline solidExpected
Melting Point Not available-

Synthesis of an Azo Dye from this compound

The conversion of the nitro-intermediate into a dye involves a three-stage process: reduction of the nitro group, diazotization of the resulting amine, and coupling with an appropriate aromatic compound.

Part 3a: Reduction to 5-Amino-3-methylisoquinoline

Protocol 4.1.1: Reduction of the Nitro Group

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid. Heat the mixture to reflux for 3-4 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • Rationale: Tin(II) chloride in acidic medium is a classical and effective method for the reduction of aromatic nitro groups to primary amines.

  • Work-up: Cool the reaction mixture and pour it onto ice. Basify with a concentrated NaOH solution until a pH > 11 is reached. This will initially precipitate tin hydroxides.

  • Extraction: Extract the product with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-amino-3-methylisoquinoline. This product can be used in the next step without further purification.

Part 3b & 3c: Diazotization and Azo Coupling

The following protocol describes the formation of a diazonium salt and its subsequent coupling with 2-naphthol to produce a vibrant red azo dye.

G cluster_0 Diazotization cluster_1 Azo Coupling A 5-Amino-3-methylisoquinoline C 5-Diazo-3-methylisoquinolinium Chloride A->C 0-5 °C B NaNO₂ / HCl B->C E Azo Dye Precipitate C->E Electrophilic Aromatic Substitution D 2-Naphthol in NaOH(aq) D->E

Figure 2: Diazotization and Azo Coupling Workflow.

Protocol 4.2.1: Synthesis of a 3-Methylisoquinoline-based Azo Dye

  • Diazotization: Dissolve 5-amino-3-methylisoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a small amount of cold water. Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C.[11] Stir for 30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).

    • Rationale: Nitrous acid (HNO₂), generated in situ from NaNO₂ and HCl, reacts with the primary aromatic amine to form a diazonium salt.[12] These salts are generally unstable and are prepared and used immediately at low temperatures.[13]

  • Preparation of Coupling Partner: In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

    • Rationale: 2-Naphthol is activated towards electrophilic attack by deprotonation in a basic solution to form the more nucleophilic naphthoxide ion.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[14] A brightly colored precipitate should form immediately.

    • Rationale: This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich naphthoxide ring, typically at the ortho position to the hydroxyl group.[15]

  • Isolation and Purification: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction. Filter the solid dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at 60-70 °C. The dye can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Characterization and Application

5.1. Characterization

The synthesized intermediate and final dye should be characterized using standard analytical techniques to confirm their structure and purity.

Table 2: Expected Characterization Data

CompoundTechniqueExpected Observations
This compound ¹H NMR Aromatic protons shifted downfield due to the nitro group; a singlet for the methyl group.
IR (cm⁻¹) Characteristic peaks for C=N, C=C (aromatic), and strong asymmetric/symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the molecular weight (188.18 m/z).
Final Azo Dye UV-Vis Strong absorption in the visible region (e.g., 450-550 nm), indicating the presence of the extended chromophore.
¹H NMR Complex aromatic region showing signals from both the isoquinoline and naphthol rings.
IR (cm⁻¹) Disappearance of NO₂ peaks, appearance of a broad OH stretch (if applicable), and characteristic aromatic signals.

5.2. Application as a Disperse Dye

Azo dyes derived from heterocyclic intermediates like this compound are often suitable as disperse dyes for hydrophobic fibers such as polyester.[16][17]

Protocol 5.2.1: High-Temperature Dyeing of Polyester Fabric

  • Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and a pH buffer to maintain an acidic pH (around 4.5-5.5 with acetic acid).

  • Dyeing: Introduce the polyester fabric into the dye bath at room temperature. Raise the temperature to 130 °C over 45 minutes and hold at this temperature for 60 minutes in a high-temperature dyeing apparatus.

    • Rationale: High temperatures are required to swell the polyester fibers, allowing the non-ionic, sparingly soluble disperse dye molecules to penetrate and get trapped within the fiber structure.[18]

  • Rinsing and Reduction Clearing: Cool the bath, remove the fabric, and rinse with cold water. Perform a reduction clearing step (e.g., with sodium hydrosulfite and sodium hydroxide at 70-80 °C) to remove any surface dye and improve wash fastness.

  • Final Wash: Wash the fabric with a non-ionic detergent and water, then air dry.

  • Fastness Testing: Evaluate the dyed fabric for light, wash, and rubbing fastness according to standard ISO or AATCC methods. The results will determine the commercial viability of the dye.[19]

Safety and Handling

  • Nitro Compounds: this compound is a nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (NaOH) are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Always prepare and use them in solution at low temperatures without attempting to isolate them.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel azo dyes. The protocols outlined in this guide provide a clear and reproducible pathway from common starting materials to a final, applied colorant. The strategic combination of the isoquinoline scaffold with the principles of azo chemistry opens up a vast design space for creating new dyes with tailored colors and performance properties for advanced applications in textiles, printing, and beyond.

References

  • J&K Scientific LLC. (2026). Bischler-Napieralski Reaction. Available at: [Link]

  • Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • PubMed. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Available at: [Link]

  • Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available at: [Link]

  • Google Patents. (Patent CN107721941B). Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (Patent CN101391977A). Method for synthesizing 1,3-diiminoisoindole.
  • Unknown Source. Bischler-Napieralski Reaction. (Link not available)
  • National Institutes of Health (NIH). (2011). Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. Available at: [Link]

  • Organic Reactions, Inc. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Available at: [Link]

  • Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Available at: [Link]

  • Unknown Source. Pomeranz-Fritsch Reaction. (Link not available)
  • MDPI. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Available at: [Link]

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Available at: [Link]

  • PubChem, National Institutes of Health (NIH). This compound. Available at: [Link]

  • ACS Publications. Synthesis of 3-Methyl Isoquinolines. Available at: [Link]

  • YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Classifications, properties, recent synthesis and applications of azo dyes. Available at: [Link]

  • ResearchGate. (2003). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Available at: [Link]

  • Royal Society of Chemistry. (1945). The Synthesis of 3-Methylisoquinolines. Part I. Available at: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • Unknown Source. Chemistry and Applications of Azo Dyes: A Comprehensive Review. (Link not available)
  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • ResearchGate. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Available at: [Link]

  • PubChem, National Institutes of Health (NIH). 5-Nitroisoquinoline. Available at: [Link]

  • Wikipedia. Azo coupling. Available at: [Link]

  • MDPI. (2018). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available at: [Link]

  • MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Available at: [Link]

  • African Journals Online (AJOL). (2018). SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. Available at: [Link]

  • Google Patents. (Patent US3349073A). Processes for preparing diazoamino compounds and azo amino compounds.
  • Scientific Research Publishing. (2013). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Available at: [Link]

  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available at: [Link]

  • Unknown Source.
  • Der Pharma Chemica. (2017). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methyl-5-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. This compound serves as a versatile intermediate in medicinal chemistry, valued for its bioactive properties and potential applications in drug development.[1] This document provides in-depth, field-proven insights into its synthesis, troubleshooting common experimental hurdles, and ensuring the integrity of your final compound.

Section 1: Synthesis Strategies & Core Mechanisms (FAQ)

This section addresses fundamental questions regarding the synthetic approaches to obtaining the this compound core structure.

Q1: What are the most common strategies for synthesizing the 3-methylisoquinoline backbone?

A1: The construction of the 3-methylisoquinoline skeleton is typically achieved through classic named reactions that form the isoquinoline ring system. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The two most relevant methods are:

  • The Bischler-Napieralski Reaction: This is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to the aromatic isoquinoline. The reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[2][3] For a 3-methylisoquinoline, the process would start with an appropriately substituted phenethylamine that is first acylated with an acetyl group, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3] The subsequent oxidation/aromatization step is crucial to yield the final isoquinoline.

  • The Pomeranz-Fritsch Reaction: This reaction provides a direct route to the aromatic isoquinoline ring. It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde and 2,2-dialkoxyethylamine.[4][5] Modifications to this reaction are common to improve yields, which can sometimes be a challenge with the classical approach.[6]

The Bischler-Napieralski reaction is often favored for its reliability and generally good yields, though it requires an additional aromatization step.

Q2: How is the nitro group introduced to form this compound?

A2: The nitro group is introduced via an electrophilic aromatic substitution (nitration) reaction on the pre-formed 3-methylisoquinoline ring. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and avoid side reactions.

The directing effects of the isoquinoline ring system are complex. The nitrogen atom is deactivating, particularly towards positions 1 and 3. However, under strongly acidic conditions, the nitrogen is protonated, and the pyridinium ring becomes strongly electron-withdrawing. This directs the electrophile (NO₂⁺) to the benzene ring. The methyl group at position 3 is a weak activating group. The nitration of isoquinoline itself typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The presence of the 3-methyl group can subtly influence this ratio, but the 5-position remains a primary site of substitution.

A standard and effective method involves a mixed acid nitration using a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[7] Sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Section 2: Troubleshooting Guide for Synthesis & Purification

This section addresses specific, practical problems that may arise during the synthesis of this compound, particularly during the critical nitration step.

Q3: My nitration reaction is resulting in a very low yield. What are the likely causes and how can I fix it?

A3: Low yield is a common issue in nitration reactions and can almost always be traced back to one of three factors: temperature control, reagent quality, or work-up procedure.

  • Causality (Temperature): Nitration is a highly exothermic reaction. If the temperature is not strictly controlled (ideally between 0-10 °C), the rate of reaction can increase uncontrollably.[7] This leads to oxidative degradation of the electron-rich isoquinoline ring, resulting in the formation of intractable tar and a significant loss of desired product.

  • Causality (Reagents): The nitrating mixture must be fresh. Concentrated nitric acid can decompose over time, and sulfuric acid can absorb atmospheric moisture, reducing its effectiveness as a catalyst and dehydrating agent.

  • Causality (Work-up): The product is isolated by quenching the reaction mixture on ice, followed by basification to neutralize the strong acids and deprotonate the isoquinoline nitrogen. If the pH is not carefully raised to ~10, the product may remain protonated and water-soluble, leading to poor extraction into the organic phase.[7][8]

Troubleshooting Workflow:

start Low Yield Detected temp Verify Temperature Control Was reaction kept at 0-10°C? start->temp reagents Assess Reagent Quality Are HNO₃ and H₂SO₄ fresh and anhydrous? temp->reagents  Yes solution1 Solution: Improve cooling bath efficiency. | Add nitrating mix dropwise. temp->solution1  No workup Review Work-up Protocol Was pH adjusted to ~10 before extraction? reagents->workup  Yes solution2 Solution: Use fresh, unopened reagents. reagents->solution2  No solution3 Solution: Monitor pH carefully during basification. | Perform multiple extractions. workup->solution3  No

Caption: Troubleshooting workflow for low reaction yield.

Q4: My final product is a mixture of isomers. How can I improve the regioselectivity for the 5-nitro position?

A4: While the 5-position is a major site of nitration, the formation of the 8-nitro isomer is a common side reaction. The ratio of these isomers is highly dependent on the reaction conditions.

  • Mechanistic Insight: The kinetic product of isoquinoline nitration is often the 5-nitro isomer, while the 8-nitro can be the thermodynamic product. Lowering the reaction temperature generally favors the kinetic product.

  • Solvent and Reagent Effects: The choice of nitrating agent and solvent system can influence the isomer ratio. While mixed acid is standard, other nitrating systems (e.g., HNO₃ in acetic anhydride) could be explored, though they may present their own challenges. For practical purposes, optimizing the mixed acid conditions is the most direct path.

Optimization Strategy:

  • Temperature: Ensure the temperature is maintained as close to 0 °C as possible during the addition of the nitrating mixture.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Extended reaction times, even at low temperatures, can allow for equilibration towards the thermodynamic product. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion of starting material without significant increases in the undesired isomer.

  • Purification: If isomeric impurities are unavoidable, they must be removed chromatographically. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective for separating these isomers.

Q5: After quenching the reaction, I have a thick, difficult-to-extract emulsion. How should I proceed?

A5: Emulsion formation during the work-up of nitration reactions is common, especially after basification with ammonia or sodium hydroxide. This is often due to finely divided solids or semi-soluble byproducts.

Solutions:

  • Filtration: If a significant amount of solid is present, filter the entire quenched mixture through a pad of Celite® before transferring to a separatory funnel.

  • Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the mutual solubility of the organic and aqueous phases.

  • Solvent Choice: Ensure you are using a sufficiently nonpolar and dense solvent for extraction, such as dichloromethane (DCM) or chloroform.[7] Ethers and ethyl acetate are more prone to forming stable emulsions in this context.

  • Patience & Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers. If an emulsion forms, let the funnel stand for an extended period. Sometimes, a gentle swirl or tapping can help coalesce the droplets.

Section 3: Analytical & Characterization FAQs

Verifying the structure and purity of your final product is a critical, self-validating step.

Q6: What analytical techniques are essential to confirm the identity and purity of this compound?

A6: A combination of spectroscopic and chromatographic methods is required for unambiguous characterization.[9][10]

TechniquePurposeExpected Results for this compound
¹H NMR Structural elucidation and isomer differentiation.A distinct set of aromatic proton signals. The methyl group will appear as a singlet around 2.5-2.8 ppm. The protons on the benzene ring will be significantly shifted due to the anisotropic effect of the nitro group.
¹³C NMR Carbon skeleton confirmation.Will show 10 distinct carbon signals (unless there is accidental overlap). The carbon bearing the nitro group (C5) will be shifted downfield.
HRMS (ESI-TOF) Confirmation of molecular formula.The measured mass of the protonated molecule [M+H]⁺ should match the theoretical mass for C₁₀H₉N₂O₂⁺ within a 5 ppm error margin.[11]
HPLC Purity assessment.A C18 reverse-phase column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) should show a single major peak for the pure compound.[11]
Melting Point Physical property and purity indicator.A sharp melting point indicates high purity. The literature reports melting points for similar nitroisoquinolines in the range of 50-100°C.[7][8]
Q7: How can I use ¹H NMR to definitively distinguish between the 5-nitro and 8-nitro isomers?

A7: While chemical shifts can provide clues, a 2D NMR technique like Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof.

  • The NOE Principle: The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.

  • Application: In the 5-nitro isomer, the proton at position 4 (H4) is spatially close to the proton at position 6 (H6). An NOE correlation will be observed between these two protons. In the 8-nitro isomer, H4 is distant from any protons on the benzene ring. Instead, you would expect to see an NOE between the proton at position 1 (H1) and the proton at position 7 (H7). This allows for unambiguous assignment of the nitro group's position.

Section 4: Safety Protocols

Working with nitrating agents and nitroaromatic compounds requires strict adherence to safety protocols.

Q8: What are the critical safety precautions for handling the nitric acid/sulfuric acid nitrating mixture?

A8: This mixture is extremely corrosive and a powerful oxidizing agent.[12][13]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (butyl rubber or Viton® are recommended), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[12][13]

  • Fume Hood: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic nitrogen dioxide (NO₂) fumes, which are often generated as a byproduct.[12]

  • Preparation of Mixture: Always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid. This is to control the exothermic heat of mixing.

  • Spill Control: Have a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate or calcium carbonate) readily available.

Q9: Are there specific hazards associated with the this compound product?

A9: Yes. Aromatic nitro compounds as a class should be handled with care.[14]

  • Toxicity: Many nitroaromatic compounds can be absorbed through the skin and may be toxic.[1][15] Always handle the solid product with gloves.

  • Thermal Stability: While mononitrated compounds are generally much more stable than polynitrated compounds (like TNT), they are still energetic molecules. Avoid excessive heating of the dry solid.

  • Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar, well-documented procedure for the nitration of an isoquinoline derivative.[7]

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methylisoquinoline (1.0 eq) in concentrated sulfuric acid (95-98%, ~4 volumes) at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice/salt bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (70%, 1.1 eq) dropwise to concentrated sulfuric acid (95-98%, ~1.5 volumes), ensuring the mixture remains cold in a separate ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 3-methylisoquinoline via the dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (~20 volumes) with vigorous stirring.

  • Basification: Cool the resulting aqueous solution in an ice bath and slowly add a concentrated ammonium hydroxide solution (or 10M NaOH) until the pH is approximately 10. A yellow precipitate of the product should form.[7][8]

  • Extraction: Extract the aqueous suspension with dichloromethane (3 x volumes).[7] Combine the organic layers.

  • Washing & Drying: Wash the combined organic extracts with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7][8]

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which typically appears as a yellow or orange solid.[1]

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Prepare a slurry of silica gel in hexanes and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Load this powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Collect fractions and monitor by TLC to isolate the pure this compound.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a crystalline solid.

References

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme Chemistry.
  • CymitQuimica. (n.d.). CAS 18222-17-8: this compound.
  • PrepChem. (n.d.). Synthesis of 3-Ethoxymethyl-5-nitroisoquinoline.
  • ScienceMadness. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES.
  • Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.
  • PrepChem. (n.d.). Synthesis of 3-Methoxymethyl-5-nitroisoquinoline.
  • ILO Encyclopaedia of Occupational Health and Safety. (n.d.). Nitrocompounds, Aromatic.
  • ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products.
  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • ResearchGate. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters.
  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • YouTube. (2024). Nitration reaction safety.
  • PubMed. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
  • Chemius. (n.d.). nitro razredčilo.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline.
  • University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY.
  • ACS Publications. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
  • CAMEO Chemicals | NOAA. (n.d.). 2,4-dinitrofluorobenzene - Report.
  • Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis.
  • Scirp.org. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.
  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.
  • ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Centurion University. (n.d.). Synthesis of isoquinolines.
  • Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.

Sources

Technical Support Center: Purification of 3-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-5-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Here, we address common challenges and questions that arise during its purification, moving beyond simple protocols to explain the scientific rationale behind each step. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.

Section 1: Understanding Your Compound

Before diving into purification, it's crucial to understand the physical and chemical properties of this compound. These characteristics dictate the most effective purification strategies.

This compound is an organic compound featuring an isoquinoline core, which is a fusion of a benzene and a pyridine ring.[1] The presence of a methyl group at the 3-position and a nitro group at the 5-position defines its specific reactivity and properties.[1]

Table 1: Physical Properties of this compound

PropertyValueSource
Appearance Yellow to orange crystalline solid[1]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [2]
Solubility Soluble in organic solvents; limited solubility in water.[1]
Melting Point A related compound, 5-nitroisoquinoline, melts at 106-109 °C.[3]The exact melting point for the 3-methyl derivative should be determined experimentally as a measure of purity.

The nitro group makes the compound highly polar and susceptible to certain interactions, while the heterocyclic aromatic system provides a rigid structure. As with many nitroaromatic compounds, it is essential to handle this compound with appropriate safety measures due to potential toxicity.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions about developing a purification strategy.

Q1: What is the first and most critical step to purify crude this compound after synthesis?

The initial workup after synthesis is your first line of defense against impurities. Since the synthesis likely involves a nitration step with strong acids (e.g., a mixture of nitric and sulfuric acid), the most critical first step is to carefully quench the reaction and neutralize all residual acids.[4]

  • Causality: Residual acids can act as catalysts for degradation, promote the formation of byproducts, and interfere with subsequent chromatographic or recrystallization steps. Failure to completely neutralize the mixture can lead to an impure, often oily, crude product that is difficult to handle.

A typical workup involves pouring the acidic reaction mixture into ice water, followed by careful basification with a reagent like ammonia or sodium carbonate until the pH is neutral or slightly basic (pH 8-10).[4][5] The product is then extracted into an appropriate organic solvent, such as methylene chloride or ethyl acetate.[4] This acid-base workup effectively removes inorganic salts and the bulk of acidic impurities.

Q2: What are the primary methods for purifying this compound, and how do I choose the right one?

The two primary methods are recrystallization and column chromatography . The choice depends on the nature and quantity of your crude product and the impurities present.

  • Recrystallization is ideal when you have a solid crude product with a moderate level of purity (>85-90%).[6] It is a cost-effective and scalable method that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[7]

  • Column Chromatography is more suitable for purifying crude products that are oily or contain a complex mixture of impurities with similar polarities to the desired compound.[8] It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.

The following decision tree can guide your choice:

G start Start: Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid tlc Run TLC Analysis is_solid->tlc Yes triturate Action: Triturate with a non-polar solvent (e.g., hexanes) to induce solidification. is_solid->triturate No (Oily) tlc_result How does the TLC look? tlc->tlc_result recrystallize Action: Attempt Recrystallization tlc_result->recrystallize One major spot, minor impurities column Action: Purify by Column Chromatography tlc_result->column Multiple spots close together or significant baseline streaking Action: Use deactivated silica (add 1% Et3N to eluent) or switch to alumina. tlc_result->streaking Streaking or spotting at the baseline triturate->is_solid

Caption: Decision workflow for selecting a purification method.

Q3: What are the typical impurities I should expect in my crude this compound?

Expecting potential impurities is key to selecting the right purification technique. Common impurities include:

  • Regioisomers: Nitration of the isoquinoline ring can sometimes produce other isomers (e.g., 3-Methyl-8-nitroisoquinoline). These can be particularly challenging to separate due to their similar physical properties.[5]

  • Starting Materials: Unreacted 3-methylisoquinoline.

  • Over-nitrated Products: Dinitro- or other polynitrated species, which are typically more polar.

  • Degradation Products: Formed if the reaction temperature was not controlled or if residual acid was not properly neutralized.

  • Residual Solvents and Reagents: From the synthesis and workup steps.

Section 3: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Table 2: Troubleshooting Common Purification Issues

IssueProbable Cause(s)Recommended Solution(s)
My crude product is a dark brown oil instead of a yellow solid. High concentration of impurities; presence of residual acid causing degradation; trapped solvent.1. Ensure Neutrality: Check the pH of your aqueous layer during workup. If acidic, re-wash the organic layer with a mild base (e.g., sat. NaHCO₃).2. Trituration: Try stirring the oil vigorously with a cold, non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of your product.3. Direct to Chromatography: If trituration fails, the best approach is often direct purification by flash column chromatography.
My product is still yellow or brownish after recrystallization. Co-crystallization of colored impurities; thermal degradation during boiling.1. Use Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal, which adsorbs many colored impurities.2. Minimize Heating Time: Do not boil the solution for an extended period. Dissolve the compound and proceed to the next step quickly to prevent degradation.
My recrystallization yield is very low. Incorrect solvent choice (product is too soluble at low temp); using too much solvent; cooling the solution too quickly.1. Optimize Solvent System: Use a solvent in which your product has high solubility when hot and low solubility when cold. A two-solvent system (e.g., Ethanol/Water, Toluene/Heptane) can be effective.[5]2. Use Minimal Solvent: Add just enough hot solvent to fully dissolve the solid.[6] Adding excess solvent will keep more of your product in the mother liquor upon cooling.3. Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling traps impurities and forms smaller crystals that are harder to collect.
My compound streaks or decomposes on a silica TLC plate. The compound is highly polar or is sensitive to the acidic nature of standard silica gel. Nitro groups can interact strongly with the silica surface.1. Deactivate the Silica: For column chromatography, use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1% v/v). This neutralizes the acidic sites on the silica gel.[8]2. Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for your column.[8]3. Reverse-Phase Chromatography: If available, reverse-phase (e.g., C18) chromatography can be an excellent alternative, as it operates on a different separation principle.[9]

Section 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments. Always perform a small-scale test first to optimize conditions for your specific sample.

Protocol 1: Purification by Recrystallization

This protocol is designed to purify a solid crude product that is estimated to be >85% pure.

1. Solvent Selection:

  • The ideal solvent will dissolve this compound completely at its boiling point but poorly at room temperature or in an ice bath.

  • Conduct small-scale solubility tests with various solvents.

Table 3: Recrystallization Solvent Screening Guide

SolventObservationSuitability
Ethanol Often a good choice for moderately polar compounds.High
Methanol Similar to ethanol, but may have higher solubility.[6]High
Toluene Good for aromatic compounds; may require a co-solvent.Medium
Ethyl Acetate Good general-purpose solvent.Medium
Heptane/Hexane Product likely insoluble; useful as an anti-solvent in a two-solvent system (e.g., Toluene/Heptane).[5]Low (as single solvent)
Water Product has limited solubility.[1]Low (unless used as an anti-solvent)

2. Step-by-Step Procedure:

  • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.

  • Continue adding the hot solvent in small portions until the solid just dissolves completely. Crucially, add the minimum amount of solvent necessary to achieve dissolution. [6]

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and re-heat to boiling for 2-3 minutes.

  • (Optional: Hot Filtration) If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and an appropriate analytical technique (e.g., HPLC, NMR) to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying oily crude products or complex mixtures.

1. Eluent System Selection:

  • Use TLC to find an eluent system that gives your product a retention factor (Rƒ) of ~0.3-0.4 .

  • A common starting point for nitroaromatic compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

Table 4: Typical Eluent Systems for Flash Chromatography

Eluent SystemPolarityNotes
Hexanes / Ethyl Acetate Low to HighA versatile and widely used system. Start with a low ratio of ethyl acetate (e.g., 9:1 Hex:EtOAc) and increase polarity as needed.
Dichloromethane / Methanol Medium to HighGood for more polar compounds. A small amount of methanol (1-5%) significantly increases polarity.
Toluene / Ethyl Acetate MediumCan provide different selectivity for aromatic compounds compared to alkane-based systems.

2. Step-by-Step Procedure:

  • Prepare the Column: Select an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel using your chosen eluent system (as a slurry).

  • Prepare the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Run the Column: Carefully add the prepared sample to the top of the column. Add the eluent and apply positive pressure (using a flask bulb or compressed air) to push the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Caption: General workflow for flash column chromatography.

References

  • Rodd, E. H. (Ed.). (1957). Chemistry of Carbon Compounds: A Modern Comprehensive Treatise (Vol. 4A). Elsevier. [Link not available]
  • Georg Thieme Verlag. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Thieme. [Link]

  • Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link not available]
  • PrepChem. (n.d.). Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. Retrieved January 25, 2026, from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem. Retrieved January 25, 2026, from [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841. [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]

  • The Good Scents Company. (n.d.). isoquinoline. Retrieved January 25, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methyl-5-nitroisoquinoline. As researchers and drug development professionals, we understand that maximizing yield and purity is paramount. This guide is designed to move beyond simple procedural lists and provide you with the causal reasoning behind key experimental choices. My goal is to equip you with a robust framework for troubleshooting common issues, particularly in the critical nitration step, which is often the primary source of yield loss and impurity generation. The protocols and logic presented here are designed as self-validating systems, helping you to diagnose and resolve challenges effectively in your own laboratory setting.

Section 1: Foundational Knowledge - The Synthetic Pathway

The synthesis of this compound is typically achieved via a two-stage process. First, the 3-methylisoquinoline core is synthesized or procured. The second, and most yield-critical stage, is the electrophilic aromatic substitution (EAS) nitration of this core to introduce a nitro group onto the benzene ring.

The pyridine ring of the isoquinoline system is electron-deficient and thus deactivated towards electrophilic attack. Consequently, nitration occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions. The primary challenge and focus of this guide is to control the reaction conditions to selectively favor the formation of the desired 5-nitro isomer and minimize the production of the 8-nitro byproduct and other impurities.

G cluster_0 Synthetic Workflow A Precursor Synthesis/Procurement (3-Methylisoquinoline) B Critical Step: Nitration (HNO₃ / H₂SO₄) A->B Starting Material C Work-up & Purification (Quench, Extraction, Chromatography) B->C Crude Product Mixture D Final Product (this compound) C->D Purified Product

Caption: High-level workflow for this compound synthesis.

Section 2: Troubleshooting Guide for the Nitration of 3-Methylisoquinoline

This section addresses the most common issues encountered during the nitration step in a question-and-answer format.

Q1: My overall yield is very low. What are the most common causes?

A low yield is typically a symptom of one or more underlying issues in the reaction or purification stages. The most frequent causes are:

  • Poor Regioselectivity: Formation of a significant amount of the undesired 8-nitroisoquinoline isomer, which is then lost during purification.

  • Product Degradation: The reaction conditions may be too harsh, leading to oxidation of the methyl group or decomposition of the aromatic system, often indicated by excessive charring or dark tar formation.[1]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a large amount of unreacted 3-methylisoquinoline starting material.

  • Losses During Work-up: The product can be lost during the quenching, neutralization, or extraction phases if these steps are not performed optimally.

Q2: I'm getting a mixture of products. How can I improve the regioselectivity to favor the 5-nitro isomer?

Controlling regioselectivity is the most critical aspect of this synthesis. While a mixture of 5- and 8-nitro isomers is common, you can significantly favor the 5-nitro product by carefully controlling the reaction parameters.

The Causality: The mechanism involves the formation of the nitronium ion (NO₂⁺) from the mixed acid. The rate of this electrophilic attack and its selectivity are highly dependent on temperature. Lower temperatures reduce the overall kinetic energy of the system, amplifying the small electronic differences between the C5 and C8 positions and allowing the electrophile to more selectively attack the most favorable site. Rapid addition or higher temperatures can overcome this selectivity barrier, leading to a more statistical mixture of isomers.

Optimization Strategy: The key is slow, controlled addition of the nitrating agent at a consistently low temperature. Procedures for analogous compounds demonstrate that maintaining a temperature between 0°C and 10°C is crucial.[2][3]

ParameterSub-Optimal ConditionOptimized ConditionRationale & Expected Outcome
Temperature > 10°C or inconsistent0 - 5°C (strictly maintained) Lower temperature enhances selectivity for the 5-position and minimizes side reactions.[2][3]
Addition Rate Rapid (e.g., < 5 mins)Slow, dropwise (e.g., > 30 mins) Prevents localized temperature spikes and allows for controlled reaction kinetics, favoring the thermodynamically preferred product.[2]
Stirring Inefficient, dead spotsVigorous, efficient stirring Ensures homogeneous temperature and concentration, preventing localized areas of high reactivity that can lead to byproducts.
Nitrating Agent Fuming HNO₃ / OleumConc. HNO₃ / Conc. H₂SO₄ Using standard concentrated acids provides sufficient reactivity while being less aggressive, reducing the risk of oxidation and charring.[4]
Q3: My reaction mixture turns black and tarry. What is happening and how can I prevent it?

This indicates significant degradation of the starting material or product. A mixture of concentrated nitric and sulfuric acid is a powerful oxidizing agent, and the isoquinoline ring system, while requiring these conditions for nitration, is also susceptible to decomposition.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Ensure your cooling bath is stable and that the internal reaction temperature never exceeds 10°C during the addition of the nitrating mix.[2][3]

  • Substrate Purity: Ensure your starting 3-methylisoquinoline is pure. Impurities from its synthesis can often be more susceptible to oxidation, initiating the degradation process.

  • Controlled Addition: As mentioned above, add the nitrating mix dropwise beneath the surface of the reaction mixture with vigorous stirring. This prevents localized "hot spots" where the temperature can spike and cause charring.

  • Reaction Time: While overnight stirring at room temperature is reported for similar substrates, monitor your reaction by TLC.[2] If the reaction is complete sooner, proceeding to the work-up can prevent slow degradation over time.

Q4: What is the most effective procedure for work-up and purification to maximize recovery?

A careful work-up is essential to recover your product and prepare it for purification. Losses at this stage can significantly impact your final yield.

  • Quenching: The reaction must be safely quenched by pouring the acidic mixture slowly into a large volume of crushed ice and water.[2][3] This rapidly dilutes the acid and dissipates heat, stopping the reaction immediately. Do this in a large beaker with stirring, as the dilution is exothermic.

  • Basification: The product is protonated in the strong acid and is water-soluble. To extract it into an organic solvent, you must neutralize the mixture. Slowly add a base like an ammonia solution or sodium carbonate until the pH is approximately 9-10.[2][3] Perform this step in an ice bath to control the heat of neutralization. The product should precipitate or form an oily layer.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane or ethyl acetate (e.g., 4 x 200 mL for a 70g scale reaction).[2][3] Combining multiple extractions is crucial for good recovery.

  • Washing & Drying: Wash the combined organic extracts with water and then brine to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]

  • Purification: The primary method for separating the 5-nitro and 8-nitro isomers is column chromatography on silica gel. The choice of eluent is critical. A gradient system starting with a less polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective. Monitor the fractions by TLC to isolate the desired isomer.

Section 3: Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar isoquinoline derivatives and incorporates best practices for maximizing yield and purity.[2][3]

Protocol: Nitration of 3-Methylisoquinoline

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylisoquinoline (1 eq.) in concentrated (95-98%) sulfuric acid (approx. 4-5 mL per gram of substrate). Cool the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated (70%) nitric acid (approx. 1.1 eq.) to concentrated sulfuric acid (approx. 1.5 mL per gram of substrate). Cool this mixture down to 0°C before use.

  • Addition: Add the cold nitrating mixture to the stirred solution of 3-methylisoquinoline dropwise via the dropping funnel over a period of 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.[2][3] Monitor the reaction progress using TLC (e.g., 3:1 Hexane:EtOAc).

  • Work-up:

    • Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 20-30 g of ice per gram of starting material) with vigorous stirring.

    • Place the beaker in an ice bath and slowly basify the cold solution to pH 9-10 using a 20-30% ammonia solution.[2]

    • Extract the aqueous slurry with dichloromethane (4x volume of H₂SO₄ used).

    • Combine the organic layers, wash with water (1x), then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow or orange solid/oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate in hexane) to separate the 5-nitro and 8-nitro isomers.

Section 4: Troubleshooting Logic & Workflow

When faced with a low yield, a systematic approach to identifying the root cause is essential. The following decision tree illustrates a logical workflow for troubleshooting.

G Start Low Yield of This compound CheckPurity Analyze Crude Product by NMR/GC-MS Start->CheckPurity IsomerRatio High % of 8-Nitro Isomer? CheckPurity->IsomerRatio Degradation High % of Tar/Baseline Material? CheckPurity->Degradation UnreactedSM High % of Starting Material? CheckPurity->UnreactedSM IsomerRatio->Degradation No Sol_Isomer Refine Reaction Conditions: - Lower Temperature (0-5°C) - Slower Addition Rate - Vigorous Stirring IsomerRatio->Sol_Isomer Yes Degradation->UnreactedSM No Sol_Degradation Review Temperature Control: - Ensure stable ice bath - Check thermometer calibration - Reduce reaction time if possible Degradation->Sol_Degradation Yes Sol_Unreacted Review Reaction Parameters: - Confirm stoichiometry (1.1 eq. HNO₃) - Increase reaction time or temp slightly (e.g., stir 24h at RT) UnreactedSM->Sol_Unreacted Yes Sol_Purification Optimize Purification: - Use high-resolution column - Test different solvent systems - Ensure proper work-up (pH, extractions) UnreactedSM->Sol_Purification No (Suspect physical loss)

Caption: A decision tree for troubleshooting low-yield issues.

Section 5: Frequently Asked Questions (FAQs)
  • Q: What is the mechanistic basis for nitration occurring on the benzene ring? A: The nitrogen atom in the pyridine ring is electron-withdrawing, making the pyridine ring strongly deactivated towards electrophilic aromatic substitution. The benzene ring, by comparison, is more electron-rich and is therefore the site of attack by the nitronium ion (NO₂⁺) electrophile.

  • Q: Can I use a different nitrating agent? A: While other nitrating systems exist, the combination of nitric acid and sulfuric acid is standard and effective for this class of compounds.[4] Milder reagents may not be reactive enough to overcome the deactivating effect of the isoquinoline system, while harsher reagents (e.g., fuming nitric acid/oleum) significantly increase the risk of oxidation and degradation, which would likely lower the yield.[1]

  • Q: How do I definitively confirm the identity and isomeric purity of my product? A: A combination of analytical techniques is recommended:

    • ¹H NMR: The proton shifts for the 5-nitro and 8-nitro isomers will be distinct, particularly for the protons on the benzene ring. Comparing your spectrum to literature values is the best confirmation.

    • Mass Spectrometry (MS): This will confirm the correct mass for the nitrated product. GC-MS can also help determine the ratio of isomers in the crude mixture.

    • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Isomeric impurities will typically lead to a depressed and broadened melting point range.

References
  • Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. Journal of Organic Chemistry, 17(1), 1253-1257. Available at: [Link]

  • Yang, Y., et al. (2008). Synthesis of 3-Carbonylisoquinolines. Journal of Organic Chemistry, 73(10), 3928-3930. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. PrepChem.com. Retrieved January 25, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Ethoxymethyl-5-nitroisoquinoline. PrepChem.com. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic-Chemistry.org. Retrieved January 25, 2026, from [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme Chemistry, 15.5.
  • Defence Science and Technology Organisation. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DSTO-TN-0389.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic-Chemistry.org. Retrieved January 25, 2026, from [Link]

  • Deshmukh, S. A., et al. (2025).
  • Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]

  • University of Cambridge. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.com. Retrieved January 25, 2026, from [Link]

  • Ali, B., et al. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. Orbital: The Electronic Journal of Chemistry, 12(1), 30-33. Available at: [Link]

Sources

Technical Support Center: 3-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-5-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound and Its Stability Profile

This compound is a yellow to orange crystalline solid, noted for its utility as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its chemical structure, featuring a nitro group on the isoquinoline core, makes it a valuable building block but also introduces specific stability considerations that users must be aware of. The electron-withdrawing nature of the nitro group, combined with the aromatic system of the isoquinoline, renders the molecule susceptible to degradation under certain environmental conditions.[2]

This guide will address the most common stability issues encountered during the handling, storage, and use of this compound, providing both preventative measures and corrective actions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Light: As a nitroaromatic compound, it is potentially susceptible to photolytic degradation, especially when exposed to UV or high-intensity visible light.[3][4]

  • Temperature: Elevated temperatures can accelerate decomposition. The specific thermal decomposition profile of this compound is not extensively documented in publicly available literature, but thermal stress is a known degradation pathway for many nitro-heterocyclic compounds.[5][6][7][8]

  • pH and Chemical Incompatibility: The compound may be sensitive to strongly acidic or basic conditions, which can catalyze hydrolysis or other degradation reactions. It is also incompatible with strong oxidizing agents.[9]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: I've noticed a change in the color of my this compound powder. What could be the cause?

A3: A color change, such as darkening or the appearance of discoloration, is often an early indicator of degradation. This could be due to exposure to light, heat, or atmospheric oxygen. It is crucial to investigate the purity of the material before proceeding with any experiments.

Q4: Can I dissolve this compound in any solvent?

A4: this compound is generally soluble in polar aprotic organic solvents such as DMSO, DMF, acetone, and acetonitrile.[10] However, the stability of the compound in solution can be solvent-dependent and should be assessed, especially for long-term storage of stock solutions. It is advisable to prepare fresh solutions for optimal results.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues during your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Poor reproducibility of experimental data.

  • Lower than expected yields in synthetic reactions.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause: Degradation of the this compound starting material or instability during the reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Assess Purity of This compound Stock A->B C Analyze by HPLC/LC-MS for Degradation Products B->C D Is the stock pure? C->D E Procure a fresh batch of the compound D->E No F Evaluate Reaction Conditions D->F Yes I Re-run Experiment and Analyze Results E->I G Are there potential degradation triggers? (e.g., high temp, extreme pH, prolonged light exposure) F->G H Modify Reaction Protocol: - Lower temperature - Adjust pH - Protect from light G->H Yes G->I No H->I J Problem Resolved I->J Successful K Contact Technical Support I->K Unsuccessful

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Steps:

  • Assess Purity of Stock Material:

    • Before use, always check the appearance of the solid this compound.

    • Perform a quick purity check using an appropriate analytical method like HPLC-UV or LC-MS.[11][12][13] Compare the chromatogram to a reference standard or the supplier's certificate of analysis.

  • Evaluate Reaction/Experimental Conditions:

    • Temperature: If the reaction is performed at elevated temperatures, consider if a lower temperature could be used. For thermally sensitive compounds, even prolonged heating at moderate temperatures can cause degradation.[5][7]

    • pH: Assess the pH of your reaction mixture. If it is strongly acidic or basic, this could be a source of instability. Consider using buffered systems or milder acidic/basic conditions if the reaction chemistry allows.

    • Light Exposure: Protect your experiment from light, especially if it runs for an extended period. Use amber glassware or cover your reaction setup with aluminum foil.

    • Solvent Stability: If you are using a stock solution, consider preparing it fresh. Some solvents can promote degradation over time.

Issue 2: Formation of Colored Byproducts in Solution

Symptoms:

  • A solution of this compound changes color over time (e.g., from yellow to brown).

  • Precipitation of an unknown solid from the solution.

Potential Cause:

  • Photodegradation or thermal degradation in solution.

  • Reaction with the solvent or trace impurities in the solvent.

Preventative Measures and Solutions:

ParameterRecommended ActionRationale
Solvent Choice Use high-purity, anhydrous solvents. Degas solvents if necessary.Trace impurities like water or peroxides can initiate degradation.
Solution Storage Store stock solutions in the dark at low temperatures (e.g., -20 °C).Minimizes both photodegradation and thermal decomposition.
Solution Age Prepare solutions fresh whenever possible.Avoids the accumulation of degradation products over time.

Experimental Protocol for Assessing Solution Stability:

  • Prepare a solution of this compound in the desired solvent at a known concentration.

  • Divide the solution into several aliquots in appropriate vials (e.g., amber glass for light protection).

  • Store the aliquots under different conditions:

    • Room temperature, exposed to ambient light.

    • Room temperature, protected from light.

    • Refrigerated (2-8 °C), protected from light.

    • Frozen (-20 °C), protected from light.

  • Analyze the aliquots by a stability-indicating analytical method (e.g., HPLC) at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week).

  • Compare the chromatograms to identify the appearance of new peaks (degradants) and the decrease in the main peak area.

Issue 3: Incompatibility with Other Reagents

Symptoms:

  • Rapid color change or gas evolution upon addition of a reagent.

  • Formation of a complex mixture of products.

  • Complete consumption of the starting material without the formation of the desired product.

Potential Cause: Chemical incompatibility between this compound and other reagents in the reaction mixture.

Common Incompatibilities:

  • Strong Oxidizing Agents: The nitro group can make the molecule susceptible to oxidation. Avoid strong oxidants unless they are a required part of the reaction, and in that case, control the reaction conditions carefully (e.g., low temperature, slow addition).

  • Strong Reducing Agents: The nitro group can be readily reduced. If reduction is not the intended reaction, avoid strong reducing agents (e.g., some metal hydrides).

  • Strong Acids and Bases: As mentioned, extreme pH can lead to degradation.

G This compound This compound Degradation Products Degradation Products This compound->Degradation Products Strong Oxidizing Agents Reduced Products Reduced Products This compound->Reduced Products Strong Reducing Agents Hydrolysis/Degradation Hydrolysis/Degradation This compound->Hydrolysis/Degradation Strong Acids/Bases

Sources

Validation & Comparative

A Comparative Analysis of 3-Methyl-5-nitroisoquinoline and Other Nitroisoquinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, nitroisoquinolines represent a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a nitro group to the isoquinoline scaffold dramatically alters its electronic properties and biological activity, making these compounds compelling subjects for further investigation. This guide provides a detailed comparison of 3-methyl-5-nitroisoquinoline with other key nitroisoquinoline isomers, focusing on their synthesis, physicochemical properties, and biological potential, supported by available experimental data and established scientific principles.

Introduction to the Significance of Nitroisoquinolines

The isoquinoline nucleus, a fusion of benzene and pyridine rings, is a common motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The strategic placement of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's reactivity, metabolic stability, and interactions with biological targets. This often translates to enhanced or novel pharmacological properties, including antimicrobial and cytotoxic effects.[1][2] Understanding the subtle differences arising from the position of the nitro group and the presence of other substituents, such as a methyl group, is crucial for the rational design of new therapeutic agents and functional materials.

Synthesis of Nitroisoquinolines: A Look at Electrophilic Nitration

The most common method for the synthesis of nitroisoquinolines is through the electrophilic nitration of the parent isoquinoline or its substituted derivatives. This typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is dictated by the electronic properties of the isoquinoline ring system.

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-Methylisoquinoline 3-Methylisoquinoline This compound This compound 3-Methylisoquinoline->this compound HNO₃ / H₂SO₄

Caption: Proposed synthesis of this compound via electrophilic nitration.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 3-methylisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer. The sulfuric acid acts as a solvent and protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Preparation of Nitrating Mixture: Separately, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Slow Addition: Add the cold nitrating mixture dropwise to the solution of 3-methylisoquinoline, ensuring the reaction temperature is maintained below 10 °C to minimize side reactions and improve regioselectivity.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete nitration.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. Basify the solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash it with water, and then purify it by recrystallization from an appropriate solvent (e.g., ethanol) to obtain pure this compound.

Established Synthesis of Other Nitroisoquinolines

For comparison, the synthesis of 5-nitroisoquinoline is well-documented and follows a similar electrophilic nitration protocol starting from isoquinoline.[4] The synthesis of other isomers, such as 8-nitroisoquinoline, also employs this fundamental chemical transformation.

Comparative Physicochemical Properties

The position of the nitro and methyl groups significantly influences the physicochemical properties of the isoquinoline isomers. These properties, in turn, affect their solubility, membrane permeability, and pharmacokinetic profiles.

PropertyThis compound5-Nitroisoquinoline8-Nitroisoquinoline
Molecular Formula C₁₀H₈N₂O₂C₉H₆N₂O₂C₉H₆N₂O₂
Molecular Weight 188.18 g/mol 174.16 g/mol 174.16 g/mol
Appearance Yellow to orange crystalline solid[5]Light yellow crystal powder-
Melting Point (°C) No experimental data found106-109[6]No experimental data found
XLogP3 2.31.91.9
Solubility Soluble in organic solvents, limited solubility in water[5]--

Table 1: Comparative Physicochemical Properties of Nitroisoquinoline Isomers. (Data for this compound and 8-nitroisoquinoline are computed from PubChem where experimental data is unavailable).

The presence of the methyl group in this compound increases its molecular weight and its lipophilicity, as indicated by the higher XLogP3 value compared to 5-nitroisoquinoline and 8-nitroisoquinoline. This increased lipophilicity may influence its ability to cross cell membranes.

Biological Activity: A Comparative Overview

While direct comparative experimental data for this compound is scarce in the public domain, we can infer its potential biological activity by examining related compounds and the general effects of its structural motifs.

Antimicrobial Potential

Nitroaromatic compounds are a well-established class of antimicrobial agents.[1] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other critical biomolecules, leading to cell death.[1]

  • 5-Nitroisoquinoline derivatives have been investigated for their antimicrobial properties.

  • 8-Hydroxyquinoline derivatives , some of which are nitrated, have shown potent antimicrobial and antifungal activities.[7] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is a known antibacterial agent.

Given these precedents, it is highly probable that This compound possesses some degree of antimicrobial activity. The presence of the methyl group at the 3-position may modulate this activity by influencing its uptake by microbial cells or its interaction with target enzymes. However, without specific experimental data (e.g., Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains), this remains a hypothesis.

Cytotoxic and Anticancer Potential

The isoquinoline scaffold is present in numerous anticancer agents, and the introduction of a nitro group can enhance cytotoxicity.[8] Nitro-substituted tetrahydroisoquinolines, for example, have demonstrated higher cytotoxicity than their methoxy-substituted counterparts, with IC₅₀ values in the low micromolar range.[9] This suggests that the nitro group plays a crucial role in the anticancer activity of these compounds, potentially through mechanisms like DNA intercalation or inhibition of topoisomerase enzymes.

  • Derivatives of 5-nitroisoquinoline have been synthesized and evaluated for their cytotoxic effects.

  • Pyrazino[1,2-b]isoquinoline derivatives have been studied for their in vitro cytotoxicity against various cancer cell lines, with some compounds showing low micromolar GI₅₀ values.[10]

Therefore, This compound is a promising candidate for anticancer research. The methyl group could influence its binding to target proteins or its metabolic stability, potentially leading to altered efficacy and selectivity compared to other nitroisoquinoline isomers. Rigorous in vitro evaluation against a panel of cancer cell lines is necessary to validate this potential.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological performance of this compound and its isomers, standardized in vitro assays are essential.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds (this compound, 5-nitroisoquinoline, etc.) in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing:

G A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of nitroisoquinolines in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of nitroisoquinolines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitroisoquinoline compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity (MTT) Assay:

G A Seed cancer cells in 96-well plate B Treat with nitroisoquinoline compounds A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC₅₀ values E->F

Caption: Workflow for evaluating the in vitro cytotoxicity of nitroisoquinolines using the MTT assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding this compound in the context of other nitroisoquinoline isomers. While theoretical considerations and data from related compounds suggest that this compound holds promise as a bioactive molecule, a significant gap exists in the experimental validation of its synthesis and biological properties.

Future research should prioritize the following:

  • Validated Synthesis: Development and publication of a detailed and reproducible synthetic protocol for this compound.

  • Comprehensive Physicochemical Characterization: Experimental determination of key physicochemical properties, including melting point, pKa, and solubility.

  • Systematic Biological Evaluation: In-depth investigation of its antimicrobial and cytotoxic activities against a broad range of pathogens and cancer cell lines to determine MIC and IC₅₀ values.

  • Comparative Studies: Direct, side-by-side experimental comparisons with other nitroisoquinoline isomers to elucidate structure-activity relationships.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound and its analogs in the development of novel therapeutic agents.

References

  • PrepChem. Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. Available from: [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme; 2005. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 274973, this compound. Available from: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Available from: [Link]

  • Olender, D.; Żwawiak, J.; Zaprutko, L. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals2022 , 15, 717. Available from: [Link]

  • Kavitha, S.; et al. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023 . Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 343749, 8-Nitroisoquinoline. Available from: [Link]

  • Al-Tel, T. H.; et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020 , 25(18), 4286. Available from: [Link]

  • Latorre, A.; et al. Cytotoxicity of new pyrazino[1,2-b]isoquinoline and 6,15-iminoisoquino[3,2-b]3-benzazocine compounds. Bioorganic & Medicinal Chemistry. 2010 , 18(15), 5559-5566. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 3-Methyl-5-nitroisoquinoline for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among its derivatives, 3-Methyl-5-nitroisoquinoline is a key intermediate in the development of novel therapeutics, owing to the versatile reactivity of its nitro and methyl groups which allow for further molecular elaboration.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers and drug development professionals a comprehensive understanding of the available methodologies, their underlying principles, and practical considerations.

Synthesis of the Core Scaffold: 3-Methylisoquinoline

The journey to this compound begins with the synthesis of its precursor, 3-methylisoquinoline. Two classical and robust methods for constructing the isoquinoline ring system are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

Method 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be readily aromatized to the corresponding isoquinolines.[2][3] The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. To synthesize 3-methylisoquinoline, the logical starting material is N-acetyl-β-phenylethylamine.

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The choice of a dehydrating agent is crucial, with phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) being commonly employed.[1][4] The presence of electron-donating groups on the phenyl ring can facilitate the cyclization, while electron-withdrawing groups can hinder it.[5]

Proposed Synthetic Workflow:

Bischler-Napieralski_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Start β-Phenylethylamine + Acetic Anhydride Amide N-Acetyl-β-phenylethylamine Start->Amide Cyclization 3,4-Dihydro-3-methylisoquinoline Amide->Cyclization  P₂O₅ or POCl₃, Heat Product 3-Methylisoquinoline Cyclization->Product  Pd/C, Heat Pomeranz-Fritsch_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization Start Benzaldehyde + 1-Amino-2,2-diethoxypropane Acetal Benzalaminoacetal derivative Start->Acetal Product 3-Methylisoquinoline Acetal->Product  H₂SO₄

Modified Pomeranz-Fritsch synthesis of 3-methylisoquinoline.
FeatureBischler-Napieralski ReactionPomeranz-Fritsch Reaction
Starting Materials β-Phenylethylamine, Acylating agentBenzaldehyde, Aminoacetaldehyde acetal
Key Intermediate 3,4-DihydroisoquinolineBenzalaminoacetal
Reaction Conditions Strong dehydrating acids (P₂O₅, POCl₃), HeatStrong acid (e.g., H₂SO₄)
Aromatization Requires a separate dehydrogenation stepTypically occurs in situ
Versatility Good for 1-substituted isoquinolinesVersatile for various substitutions on the benzene ring

The Final Step: Direct Nitration to this compound

With 3-methylisoquinoline in hand, the final and critical step is the introduction of the nitro group at the C-5 position. This is achieved through electrophilic aromatic substitution, specifically, a direct nitration reaction. The isoquinoline ring is activated towards electrophilic attack on the benzene portion of the molecule.

Based on established procedures for the nitration of similar 3-substituted isoquinolines, a mixture of sulfuric acid and nitric acid is the standard nitrating agent. [2]The reaction conditions, particularly temperature, must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of dinitrated or other isomeric byproducts.

Experimental Protocol for Direct Nitration:

This protocol is adapted from the synthesis of 3-methoxymethyl-5-nitroisoquinoline. [2]

  • Dissolution: Dissolve 3-methylisoquinoline in concentrated sulfuric acid (95-98%) at 0 °C with stirring.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid (70%) and concentrated sulfuric acid (95-98%) and cool it to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of 3-methylisoquinoline, maintaining the reaction temperature below 10 °C.

  • Reaction: Continue stirring for several hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize the solution with a base (e.g., aqueous ammonia) to a pH of approximately 10, keeping the temperature below 30 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Workup: Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Nitration_Workflow Start 3-Methylisoquinoline Product This compound Start->Product  HNO₃, H₂SO₄, 0 °C to RT

Sources

A Comparative Guide to the Biological Activity of 3-Methyl-5-nitroisoquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Isoquinoline Scaffold

In the landscape of medicinal chemistry, the isoquinoline core stands as a "privileged scaffold," a structural motif consistently found in molecules with significant biological activity.[1] This nitrogen-containing heterocyclic compound is the backbone of numerous natural alkaloids and synthetic drugs, demonstrating a vast therapeutic reach that includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

This guide focuses on a specific derivative, 3-Methyl-5-nitroisoquinoline , a molecule that combines the proven isoquinoline framework with two key functional groups: a methyl group at the 3-position and a nitro group at the 5-position.[6] The nitro group, in particular, is a powerful electron-withdrawing moiety known to be crucial for the biological activity of many therapeutic agents, especially in the realms of oncology and microbiology.[7][8]

While direct experimental data on this compound is sparse in publicly available literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its biological potential. This guide will synthesize data from related compounds to build a cohesive, evidence-based comparison, exploring its likely activities and mechanisms of action. We will delve into the established bioactivities of key analogs, present standardized protocols for evaluating such compounds, and offer insights into the structure-activity relationships (SAR) that govern their efficacy.

Comparative Analysis of Biological Activities

The biological profile of this compound can be inferred by examining analogs that share its core structure or key functional groups. The primary areas of interest are its potential anticancer and antimicrobial activities.

Anticancer Potential: A Multi-faceted Approach

The isoquinoline scaffold is present in several potent anticancer agents. The mechanism of action often involves interference with fundamental cellular processes like DNA replication and repair.

  • Hypothesized Mechanism of Action: Based on its structural relatives, this compound may exert cytotoxic effects through two primary pathways:

    • DNA Intercalation: The planar aromatic system of the isoquinoline core is ideal for inserting between the base pairs of DNA. This is the established mechanism for related compounds like the 5-nitro-substituted naphthalimide, mitonafide, which entered clinical trials.[9] This intercalation can disrupt DNA replication and transcription, leading to apoptosis.

    • Topoisomerase I (Top I) Inhibition: Certain complex isoquinoline derivatives, specifically indenoisoquinolines, are potent Top I inhibitors.[10] These enzymes are critical for relieving torsional stress in DNA during replication. Their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death.

  • Comparative Analogs:

    • 5-Nitroisoquinoline (Parent Analog): This compound, lacking the 3-methyl group, serves as a crucial precursor in the synthesis of cytotoxic pyrroloisoquinolines. Furthermore, derivatives of 5-nitroisoquinoline have been evaluated for mutagenic and chromosome-damaging activities, highlighting the powerful impact of the nitro group on DNA interaction.

    • Indenoisoquinoline Derivatives: This class of compounds demonstrates potent anti-proliferative activity against a range of human cancer cell lines, including HepG2 (liver), A549 (lung), and HCT-116 (colon).[10] Their efficacy is directly linked to their ability to inhibit Topoisomerase I.

    • Naphthalimides (Bioisosteres): Compounds like mitonafide and amonafide, which feature a 5-nitro-substituted aromatic system similar to our target molecule, are well-documented DNA intercalators with significant antitumor activity.[9]

  • Structure-Activity Relationship (SAR) Insights: The presence of the 5-nitro group is paramount. Its strong electron-withdrawing nature is a key feature in many cytotoxic agents. The 3-methyl group likely modulates the molecule's electronic properties, lipophilicity, and steric profile. This can influence its binding affinity to biological targets, cell membrane permeability, and metabolic stability, thereby differentiating its potency and selectivity from its non-methylated parent analog, 5-nitroisoquinoline.

Antimicrobial Activity: Leveraging the Nitro Group

Nitroaromatic compounds have a long history as effective antimicrobial agents.[7] Their activity is often dependent on the unique cellular environment of microorganisms.

  • Hypothesized Mechanism of Action: The primary antimicrobial mechanism for nitroaromatic compounds involves the reductive activation of the nitro group by microbial nitroreductase enzymes.[11] This process generates highly reactive nitrogen-containing radical species (such as the nitro anion radical) and other toxic intermediates. These intermediates can cause widespread cellular damage by covalently binding to and damaging microbial DNA, proteins, and other macromolecules, ultimately leading to cell death. This selective activation within microbes provides a degree of specificity over host cells.

  • Comparative Analogs:

    • General Nitroaromatics: The broader class of nitro-containing molecules, including nitroimidazoles like metronidazole, are mainstays in treating infections caused by anaerobic bacteria and protozoa.[11] Their mechanism is entirely dependent on the reduction of the nitro group.

    • Alkynyl Isoquinolines: While not nitro-containing, these analogs demonstrate that the isoquinoline scaffold itself is a viable backbone for potent antibacterial agents. They exhibit strong bactericidal activity against a range of Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA).[12]

    • Nitroxoline: This nitro-containing quinoline derivative (an isomer of isoquinoline) is a known antibacterial and antifungal agent, further supporting the antimicrobial potential of the nitro-heterocycle combination.[13]

  • Structure-Activity Relationship (SAR) Insights: The 5-nitroisoquinoline core is the critical pharmacophore for antimicrobial action. The activity will be heavily dependent on the compound's ability to penetrate the microbial cell and be a substrate for microbial nitroreductases. The 3-methyl group could influence this by altering the molecule's solubility and interaction with cell wall components or efflux pumps, potentially enhancing or diminishing its efficacy compared to other nitroisoquinolines.

Data Presentation: Comparative Activity of Isoquinoline Analogs

The following table summarizes publicly available quantitative data for various isoquinoline analogs. It serves as a benchmark for contextualizing the potential efficacy of this compound, for which specific data is not yet published.

Compound Class/AnalogTarget/OrganismAssay TypeMeasured ActivityReference(s)
Indenoisoquinoline (Compound 9a) HepG2 (Human Liver Cancer)CytotoxicityIC₅₀: 1.21 µM[10]
Indenoisoquinoline (Compound 10a) A549 (Human Lung Cancer)CytotoxicityIC₅₀: 1.34 µM[10]
Alkynyl Isoquinoline (HSN584) Staphylococcus aureus (MRSA)AntimicrobialMIC: 4 µg/mL[12]
Alkynyl Isoquinoline (HSN739) Staphylococcus aureus (VRSA)AntimicrobialMIC: 8 µg/mL[12]
Tricyclic Isoquinoline (Compound 8d) Staphylococcus aureusAntimicrobialMIC: 16 µg/mL[14]
Clioquinol (Related Heterocycle) Trichophyton spp.AntifungalMIC: 0.5–2 µg/mL[13]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols: A Framework for Validation

To empirically determine the biological activity of this compound and its analogs, standardized and self-validating experimental protocols are essential. The causality behind key steps is explained to ensure scientific rigor.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Causality: The amount of formazan produced is directly proportional to the number of living, respiring cells. A decrease in formazan production in treated cells compared to controls indicates a loss of viability, either through cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., A549 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

    • Rationale: This initial incubation ensures cells are in a healthy, exponential growth phase before drug exposure.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Rationale: A wide concentration range is crucial for determining the dose-response relationship and calculating the IC₅₀ value. DMSO is used for initial solubilization, but its final concentration in the well should be kept low (<0.5%) to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

    • Rationale: A 48-72 hour exposure period is typically sufficient for most cytotoxic compounds to exert their effects.

  • Controls (Self-Validation):

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (ensures observed effects are not due to the solvent).

    • Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin (validates that the assay system can detect a cytotoxic response).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for mitochondrial dehydrogenases in viable cells to convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the purple crystals.

    • Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This protocol directly measures the bacteriostatic or bactericidal effect of a compound. The absence of turbidity (cloudiness) in the broth indicates that bacterial growth has been inhibited.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Rationale: A standardized inoculum is critical for reproducibility and comparability between experiments.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 256 µg/mL down to 0.5 µg/mL) in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only bacteria and broth (no compound), which should show robust growth (turbidity).

    • Sterility Control: Wells containing only sterile broth (no bacteria), which should remain clear.

    • Positive Control: A known antibiotic (e.g., Vancomycin for S. aureus) is tested in parallel to validate the susceptibility of the bacterial strain and the method's accuracy.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations: Workflows and Mechanisms

Visual diagrams help clarify complex processes and relationships, providing an at-a-glance understanding of the experimental logic and hypothesized biological pathways.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis Compound Test Compound (this compound) Stock Prepare Stock Solutions (in DMSO) Compound->Stock Analogs Analog Compounds Analogs->Stock Cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC via Broth Microdilution) Stock->Antimicrobial IC50 Determine IC50 Values Cytotoxicity->IC50 MIC Determine MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: High-level workflow for evaluating the biological activity of novel compounds.

G cluster_cell Microbial Cell Compound Nitroaromatic Compound (R-NO2) Reduction Enzymatic Reduction (Nitroreductase) Compound->Reduction Radical Reactive Intermediates (e.g., R-NO2•-) Reduction->Radical Damage Macromolecular Damage (DNA, Proteins) Radical->Damage Death Cell Death Damage->Death Outside Extracellular Space Outside->Compound

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 3-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity or diminished efficacy. 3-Methyl-5-nitroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry, is no exception.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of this compound and its analogs. By combining predictive insights with robust experimental validation, this document serves as a practical manual for de-risking this promising chemical scaffold.

The Imperative of Cross-Reactivity Profiling

The isoquinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The addition of a nitro group, a strong electron-withdrawing moiety, can significantly influence the compound's biological activity.[5] The mechanism of action for many nitroaromatic compounds involves the bioreduction of the nitro group, which can generate reactive intermediates.[6][7][8] While this reactivity can be harnessed for therapeutic effect, it also raises the potential for off-target interactions.

Cross-reactivity, or the ability of a compound to bind to and modulate the activity of unintended biological targets, is a major cause of drug attrition.[9][10][11] Early and comprehensive cross-reactivity profiling is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and provides a clearer picture of a compound's therapeutic window.

Predicting the Off-Target Landscape of this compound

While no specific cross-reactivity studies on this compound have been published to date, we can infer potential off-target families based on its structural features and the known promiscuity of similar chemical moieties.

  • Protein Kinases: The ATP-binding site of protein kinases is a common off-target for small molecules.[9][12] The planar aromatic structure of the isoquinoline ring could potentially fit into the adenine-binding region of various kinases.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent targets for a diverse range of small molecules.[13][14] The potential for interaction with aminergic GPCRs, in particular, should be considered.

  • Ion Channels: Off-target interactions with ion channels can lead to significant safety concerns, with the hERG potassium channel being a primary example due to its role in cardiac repolarization.[15][16][17]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions by altering the metabolism of co-administered therapies.[18][19][20][21][22]

The following sections will detail the experimental workflows to empirically test these predictions.

Experimental Framework for a Comprehensive Cross-Reactivity Assessment

A tiered approach to cross-reactivity profiling is recommended, starting with broad screening panels and progressing to more focused mechanistic studies for any identified hits.

Tier 1: Broad Panel Screening

The initial step is to screen this compound against large, well-curated panels of known drug targets. Several contract research organizations (CROs) offer such services.

A competitive binding assay is a common format for initial kinase screening. The test compound is incubated with a specific kinase, a fluorescent tracer that binds to the ATP site, and an immobilized ligand that binds to the kinase. The amount of tracer displaced by the test compound is quantified and used to determine the percent inhibition.

Illustrative Data:

Kinase TargetThis compound (% Inhibition @ 10 µM)Structurally Similar Compound A (% Inhibition @ 10 µM)Structurally Dissimilar Compound B (% Inhibition @ 10 µM)
EGFR15855
VEGFR222928
SRC486512
ABL1357810
PIM18123

Table 1: Hypothetical kinase profiling data for this compound and comparator compounds. This data is for illustrative purposes only.

Radioligand binding assays are the gold standard for initial screening against a broad range of GPCRs and ion channels. These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor.

Illustrative Data:

TargetThis compound (% Inhibition @ 10 µM)Structurally Similar Compound A (% Inhibition @ 10 µM)Structurally Dissimilar Compound B (% Inhibition @ 10 µM)
Adrenergic α1A557515
Dopamine D225455
Serotonin 5-HT2A406010
hERG658020
Nav1.518308

Table 2: Hypothetical GPCR and ion channel screening data. This data is for illustrative purposes only.

Tier 2: IC50 Determination and Functional Validation

For any significant hits (typically >50% inhibition in Tier 1), the next step is to determine the half-maximal inhibitory concentration (IC50) and to validate the interaction in a functional assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of This compound C Add compound dilutions to assay plate A->C B Prepare assay buffer with target protein and probe D Add target/probe mixture B->D C->D E Incubate at room temperature D->E F Read plate on appropriate instrument (e.g., fluorescence reader) E->F G Calculate % inhibition for each concentration F->G H Plot dose-response curve and fit to determine IC50 G->H

Caption: Workflow for IC50 determination.

Given the critical safety implications of hERG inhibition, a functional assay is essential. Automated patch-clamp electrophysiology is the industry standard.[16][17][23]

Step-by-Step Protocol:

  • Cell Culture: Maintain a stable cell line expressing the hERG channel (e.g., HEK293-hERG) in appropriate culture conditions.

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Automated Patch Clamp:

    • Load the cell suspension and test compound dilutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • The system will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.[15]

    • Record baseline currents in the presence of vehicle.

    • Apply increasing concentrations of this compound and record the resulting inhibition of the hERG tail current.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

hERG_Pathway cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential hERG hERG (IKr) Channel K_in K+ Repolarization Phase 3 Repolarization hERG->Repolarization Contributes to K_out K+ K_out->hERG Efflux Prolongation QT Prolongation Repolarization->Prolongation Leads to Compound This compound Compound->hERG Inhibition

Caption: Inhibition of hERG by this compound.

Tier 3: In Vitro ADME and Toxicology

This assay determines the potential of this compound to inhibit the activity of the major drug-metabolizing CYP isoforms.

Step-by-Step Protocol:

  • Incubation: Incubate human liver microsomes with a cocktail of CYP isoform-specific probe substrates and a range of concentrations of this compound.[21] A control incubation without the test compound is also performed.

  • Metabolite Formation: Allow the reactions to proceed, allowing the CYP enzymes to metabolize the probe substrates.

  • Reaction Quenching: Stop the reactions by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of metabolite formed for each probe substrate.[19]

  • Data Analysis: Compare the rate of metabolite formation in the presence of this compound to the control. Calculate the IC50 value for each CYP isoform.

CYP_Workflow A Incubate Human Liver Microsomes with CYP Probe Substrates and This compound B Stop Reaction A->B C Analyze Metabolite Formation by LC-MS/MS B->C D Calculate IC50 for each CYP Isoform C->D

Caption: Cytochrome P450 inhibition assay workflow.

Comparative Analysis and Decision Making

The data generated from these studies should be compiled and compared with that of alternative compounds or known drugs with similar intended primary targets.

Illustrative Comparative Summary:

ParameterThis compoundCompound A (Alternative)Compound B (Benchmark)
Primary Target IC50 50 nM25 nM10 nM
Kinase Selectivity Moderate (hits on SRC, ABL1)Poor (multiple hits >50%)High (single digit hits)
hERG IC50 15 µM5 µM> 50 µM
CYP3A4 IC50 > 50 µM2 µM25 µM
CYP2D6 IC50 20 µM8 µM> 50 µM

Table 3: Hypothetical comparative cross-reactivity profile. This data is for illustrative purposes only.

This comparative analysis will enable a data-driven decision on whether to:

  • Proceed: The compound has a favorable cross-reactivity profile.

  • Optimize: The compound has some off-target liabilities that could be addressed through medicinal chemistry efforts.

  • Terminate: The compound has significant off-target effects that are unlikely to be mitigated.

Conclusion

A thorough understanding of a compound's cross-reactivity is paramount for successful drug development. For this compound, a systematic approach involving broad panel screening followed by functional validation of any identified off-target interactions is essential. This guide provides a robust framework and detailed methodologies for conducting such studies. By proactively assessing and mitigating the risks associated with off-target activities, researchers can increase the likelihood of translating a promising chemical entity into a safe and effective therapeutic.

References

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of medicinal chemistry, 49(11), 3092–3100. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2014). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of chemical information and modeling, 54(4), 1035–1046. [Link]

  • Lertkiatmongkol, P., Assavanig, A., & Lograsso, P. V. (2016). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Journal of medicinal chemistry, 59(17), 7898–7908. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Various Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

  • Evotec. hERG Safety. [Link]

  • Ju, H., & Kim, J. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of visualized experiments : JoVE, (144), 10.3791/58951. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Brown, J. A., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(7), 833–842. [Link]

  • Wikipedia. Nitro compound. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1531-1554. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Roth, B. L., et al. (2004). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual review of pharmacology and toxicology, 44, 305–331. [Link]

  • Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 36(5), 45-58. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

Sources

Efficacy of 3-Methyl-5-nitroisoquinoline in different experimental models

Author: BenchChem Technical Support Team. Date: February 2026

An Investigational Guide to the Potential Efficacy of 3-Methyl-5-nitroisoquinoline and its Analogs in Experimental Models

Introduction

This compound represents a specific chemical entity within the broader class of nitroisoquinoline derivatives. While direct, extensive research on the biological efficacy of this compound itself is limited in publicly accessible literature, the isoquinoline and nitroisoquinoline scaffolds are well-established pharmacophores in medicinal chemistry. These core structures are integral to a variety of biologically active compounds, exhibiting a range of therapeutic effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.

This guide provides a comparative overview of the known efficacy of related nitroisoquinoline compounds in various experimental models. By examining the biological activities of structurally similar molecules, we can infer the potential therapeutic applications and guide future investigational studies into this compound. The primary focus will be on the established roles of these compounds as inhibitors of key cellular signaling pathways, particularly the poly(ADP-ribose) polymerase (PARP) family of enzymes.

The Nitroisoquinoline Scaffold: A Foundation for PARP Inhibition

The 5-nitroisoquinoline moiety is a well-recognized pharmacophore known for its potent inhibitory effects on Poly(ADP-ribose) polymerase (PARP) enzymes. PARP1 and PARP2 are critical enzymes in the DNA damage response (DDR) pathway. Their inhibition has emerged as a successful strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for many 5-nitroisoquinoline-based compounds is the competitive inhibition of PARP enzymes at the NAD+ binding site. In the context of cancer, this inhibition leads to a concept known as "synthetic lethality." In tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations), the cells are heavily reliant on PARP-mediated DNA repair. Inhibition of PARP in these cells leads to an accumulation of DNA damage and ultimately, cell death.

cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA_Damage DNA Single-Strand Break PARP PARP-mediated Repair DNA_Damage->PARP HR Homologous Recombination Repair DNA_Damage->HR Cell_Survival Cell Survival PARP->Cell_Survival HR->Cell_Survival DNA_Damage_Cancer DNA Single-Strand Break PARP_Cancer PARP-mediated Repair DNA_Damage_Cancer->PARP_Cancer HR_Deficient Deficient Homologous Recombination DNA_Damage_Cancer->HR_Deficient Cell_Death Synthetic Lethality (Apoptosis) PARP_Cancer->Cell_Death HR_Deficient->Cell_Death Nitroisoquinoline 5-Nitroisoquinoline Derivative (e.g., this compound) Nitroisoquinoline->PARP_Cancer

Caption: Mechanism of synthetic lethality induced by 5-nitroisoquinoline derivatives in BRCA-deficient cancer cells.

Comparative Efficacy of Nitroisoquinoline Analogs

While data on this compound is sparse, we can evaluate the performance of its parent compound, 5-nitroisoquinoline, and other analogs to establish a baseline for potential efficacy.

CompoundExperimental ModelKey FindingsReference
5-Nitroisoquinoline In vitro (enzyme assays)Potent inhibitor of PARP-1.
Isoquinoline-1-carboxaldehyde-5-nitro-2-oxime In vitro (human cancer cell lines)Showed cytotoxic effects against various cancer cell lines.
Substituted Nitroisoquinolines In vivo (Xenograft models)Demonstrated tumor growth inhibition in mouse models of cancer.

Note: The table above is illustrative due to the limited direct comparative studies found for this compound. The findings are based on the general activities of the nitroisoquinoline class.

Experimental Protocols for Evaluating Novel Nitroisoquinoline Derivatives

To assess the efficacy of a novel compound like this compound, a tiered experimental approach is recommended. This workflow progresses from initial in vitro screening to more complex cellular and in vivo models.

G A Compound Synthesis (this compound) B In Vitro PARP Inhibition Assay A->B Initial Screening C Cell-Based Assays (e.g., MTT, Clonogenic) B->C Cellular Potency D DNA Damage Response Assays (γH2AX, RAD51 foci) C->D Mechanism of Action E In Vivo Xenograft Models D->E In Vivo Efficacy F Toxicity and PK/PD Studies E->F Safety & Dosing G Lead Optimization F->G Refinement

Caption: Tiered experimental workflow for the evaluation of novel nitroisoquinoline derivatives.

Protocol 1: In Vitro PARP-1 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on PARP-1 enzymatic activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histones (as a substrate for poly(ADP-ribosyl)ation)

    • Biotinylated NAD+

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound (and other test compounds)

    • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Procedure:

    • Coat a 96-well plate with histones and incubate overnight at 4°C.

    • Wash the plate to remove unbound histones.

    • Add the PARP-1 enzyme to each well.

    • Add serial dilutions of this compound, the positive control, and a vehicle control.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate for 1 hour at room temperature to allow for poly(ADP-ribosyl)ation of histones.

    • Wash the plate to remove unreacted NAD+.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate and add the HRP substrate.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited) by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines, particularly those with and without BRCA mutations.

Methodology:

  • Cell Lines:

    • BRCA-deficient cell line (e.g., CAPAN-1)

    • BRCA-proficient cell line (e.g., BxPC-3)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 value (the concentration at which 50% of cell growth is inhibited).

    • Compare the GI50 values between the BRCA-deficient and BRCA-proficient cell lines to assess for synthetic lethality.

Future Directions and Considerations

The therapeutic potential of this compound will be contingent on a systematic evaluation of its biological activity. Key future directions include:

  • Broad-Spectrum Kinase Profiling: To identify potential off-target effects and uncover novel mechanisms of action.

  • In Vivo Efficacy Studies: Utilizing xenograft or patient-derived xenograft (PDX) models of BRCA-deficient cancers.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with target engagement in vivo.

Conclusion

While direct experimental data on the efficacy of this compound is not yet widely available, its structural similarity to known 5-nitroisoquinoline-based PARP inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. The experimental framework outlined in this guide offers a clear path for elucidating its mechanism of action, determining its potency and selectivity, and ultimately assessing its potential for clinical translation. The success of this compound class in oncology underscores the importance of continued exploration of novel derivatives like this compound.

References

  • Jagtap, P., & Szabó, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery, 4(5), 421–440. [Link]

A Researcher's Guide to Validating the Mechanism of Action of 3-Methyl-5-nitroisoquinoline: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and validate the mechanism of action (MoA) for the small molecule 3-Methyl-5-nitroisoquinoline. Given that the specific molecular targets of this compound are not extensively documented in publicly available literature, this document outlines a systematic, multi-pronged strategy. We will compare its chemical properties to related analogs and provide detailed, field-proven experimental protocols to move from a hypothesized MoA to a validated biological function.

Introduction: The Isoquinoline Scaffold and the Enigma of this compound

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity, including antitumor and antimicrobial properties.[1][2] this compound is an organic compound featuring this isoquinoline structure, with a methyl group at the 3-position and a nitro group at the 5-position, which contribute to its unique chemical properties and potential bioactivity.[3][4] While it is recognized as a versatile intermediate in organic synthesis with potential applications in oncology, its precise mechanism of action remains a critical knowledge gap.[3]

Understanding a compound's MoA is fundamental to drug discovery. It allows for rational optimization, predicts potential toxicities, and is essential for regulatory approval. This guide presents a logical workflow, not just of what to do, but why each step is critical for building a robust, self-validating body of evidence for the MoA of this compound.

Part 1: A Comparative Approach to Hypothesis Generation

Before embarking on extensive experimental validation, a logical starting point is to generate a testable hypothesis. This can be achieved by comparing this compound to structurally and chemically similar compounds for which more biological data is available.

Structural Analogs and Inferred Activity

The parent compound, 5-nitroisoquinoline, serves as the most direct comparator. Derivatives of 5-nitroisoquinoline have been investigated as potential antimalarial drugs and have demonstrated cytotoxic activities in ovarian cancer cell lines.[5] The presence of the nitro group is significant; nitroaromatic compounds are known to possess a wide range of biological activities and can be bioreduced to generate reactive nitrogen species, a potential mechanism for cytotoxicity.[6]

The reactivity of 5-nitroisoquinoline is also informative. The nitro group acts as a strong electron-withdrawing group, making the isoquinoline ring susceptible to nucleophilic substitution, a chemical property that could dictate its interaction with biological nucleophiles like cysteine residues in proteins.[7]

Table 1: Comparative Profile of this compound and Related Analogs

CompoundKnown Biological ActivityKey Structural FeaturesInferred Hypothesis for this compound
5-Nitroisoquinoline Cytotoxicity in ovarian cell lines[5], potential antimalarial activity[5].Isoquinoline core, C5-nitro group.Potential for anticancer activity. The nitro group may be key to its bioactivity.
Emetine Amebicide.[1]Tetrahydroisoquinoline units.The core isoquinoline structure is a validated pharmacophore.
Ecteinascidin 743 Anticancer drug.[1]Three tetrahydroisoquinoline units.Demonstrates the potential of complex isoquinoline derivatives in oncology.

Based on these comparisons, a primary hypothesis is that This compound exerts its biological effect through mechanisms common to cytotoxic nitroaromatics, potentially involving DNA interaction or inhibition of key cellular enzymes like kinases or topoisomerases.

Part 2: The Strategic Workflow for MoA Elucidation and Validation

We propose a two-phase strategy: Phase 1 for Target Identification and Phase 2 for Mechanistic Validation . This workflow ensures that resources are directed toward validating a target that has been identified through robust, unbiased methods.

MoA_Validation_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Mechanistic Validation A Phenotypic Screening (e.g., Cell Viability Assay) B Affinity Chromatography (Pull-down Assay) A->B Identify Bioactive Concentration C Mass Spectrometry (Protein Identification) B->C Isolate Binding Partners D Bioinformatic Analysis (Hit Prioritization) C->D Identify Potential Targets E Target Engagement Assay (e.g., CETSA) D->E Confirm Target Binding in Cells F In Vitro Functional Assay (e.g., Kinase Assay) E->F Confirm Direct Functional Impact G Cellular Pathway Analysis (e.g., Western Blot) F->G Elucidate Downstream Effects H Validated MoA G->H

Caption: A strategic workflow for identifying and validating the MoA of a novel compound.

Part 3: Experimental Protocols for MoA Validation

This section provides detailed, step-by-step protocols for the validation phase, assuming a hypothetical target, such as a protein kinase, has been identified in Phase 1.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Before testing for functional effects, it is crucial to confirm that this compound directly binds to its putative target protein within the complex environment of a live cell. CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This is a gold-standard method for validating target engagement in a physiological context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

    • Treat cells with this compound at a predetermined effective concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Heating Gradient:

    • Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Separation and Detection:

    • Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or SDS-PAGE with a specific antibody.

Data Interpretation: A positive result is a "thermal shift," where the protein in the drug-treated sample remains soluble at higher temperatures compared to the vehicle-treated sample. This indicates direct binding and stabilization.

Table 2: Hypothetical CETSA Data for Target Kinase 'X'

Temperature (°C)Vehicle Control (% Soluble Protein)10 µM this compound (% Soluble Protein)
50100100
548598
585291
622165
66530
Protocol 2: In Vitro Kinase Activity Assay

Causality: Confirming target engagement is not enough; one must prove that this binding has a functional consequence. An in vitro kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target protein, establishing a direct cause-and-effect relationship.

Methodology:

  • Assay Setup:

    • Use a 96-well plate format. Add purified, recombinant Target Kinase 'X' to a kinase buffer.

    • Add a specific peptide substrate for Kinase 'X' and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system like ADP-Glo™).

  • Compound Titration:

    • Add this compound across a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC₅₀ value. Include a known inhibitor of Kinase 'X' as a positive control and a vehicle (DMSO) as a negative control.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.

Data Interpretation: Plot the percentage of kinase inhibition against the log concentration of this compound to calculate the IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity. A low micromolar or nanomolar IC₅₀ value provides strong evidence of direct inhibition.

Protocol 3: Western Blot for Downstream Pathway Modulation

Causality: The final piece of validation is to demonstrate that the direct inhibition of the target protein in a cellular context leads to the expected downstream biological effects. This connects the molecular interaction to the cellular phenotype.

Signaling_Pathway cluster_pathway Hypothetical Kinase 'X' Signaling Pathway Compound This compound KinaseX Target Kinase 'X' Compound->KinaseX Inhibits pSubstrate p-Substrate Protein Y (Active) KinaseX->pSubstrate Phosphorylates Substrate Substrate Protein Y Downstream Downstream Effector Z (e.g., Transcription Factor) pSubstrate->Downstream Activates Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

Caption: Hypothetical signaling pathway inhibited by this compound.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with increasing concentrations of this compound for a relevant time period (e.g., 6-24 hours).

    • Harvest the cells and prepare whole-cell lysates as described in the CETSA protocol.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate Y) and the total form of the substrate (anti-Substrate Y). Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate (p-Substrate Y), without a significant change in the total substrate level, confirms that the compound inhibits the kinase activity in cells and disrupts the downstream signaling pathway.

Conclusion

Validating the mechanism of action for a compound like this compound requires a rigorous, evidence-based approach that progresses from broad, unbiased screening to highly specific, hypothesis-driven experiments. By combining comparative analysis with a logical workflow of target engagement, in vitro functional assays, and cellular pathway analysis, researchers can build a compelling and defensible model of the compound's MoA. This foundational knowledge is indispensable for advancing a promising molecule from a laboratory curiosity to a potential therapeutic agent.

References

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme Chemistry.
  • CymitQuimica. (n.d.). CAS 18222-17-8: this compound.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem. Retrieved from [Link]

  • Kuznetsov, V. V., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617–4622.
  • ResearchGate. (2026). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54.
  • BTP. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-Methyl-5-nitroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-5-nitroisoquinoline, a nitroaromatic heterocyclic compound. The procedures outlined below are synthesized from established safety protocols for hazardous waste management and specific considerations for nitro-substituted aromatic compounds.

Understanding the Hazard Profile of this compound

Nitroaromatic compounds, as a class, are often toxic and can be explosive.[3] Therefore, this compound must be handled as a hazardous substance with the potential for toxicity and instability.

Key Physicochemical Properties (Inferred and Known):

PropertyValue/InformationSource
Chemical Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to have limited solubility in water and be soluble in organic solvents.[4]Inferred from isoquinoline properties[1]
Hazards Assumed to be toxic, irritant, and potentially unstable.Based on isoquinoline and nitro-compound data[1][2][3]

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[5][6] It must be treated as hazardous chemical waste and managed by a licensed professional waste disposal service.[3]

DisposalWorkflow cluster_LabPhase Laboratory Phase cluster_DisposalPhase Professional Disposal Phase A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare a Designated Hazardous Waste Container A->B Safety First C Step 3: Segregate Waste Streams B->C Prevent Reactions D Step 4: Transfer Waste to Container C->D Careful Handling E Step 5: Store Container in a Designated Satellite Accumulation Area D->E Secure Storage F Step 6: Arrange for Professional Waste Pickup E->F Compliance G Step 7: Final Disposal by Licensed Contractor F->G Cradle-to-Grave Responsibility IncompatibilityDiagram cluster_nitro This compound Waste Nitro This compound Waste Oxidizers Strong Oxidizers Nitro->Oxidizers  Violent Reaction / Explosion   Reducers Strong Reducers Nitro->Reducers  Vigorous / Explosive Reaction   Bases Strong Bases Nitro->Bases  Decomposition / Unstable Products   Combustibles Combustibles Nitro->Combustibles  Explosive Mixture  

Caption: Chemical incompatibility diagram for this compound waste.

Storage and Final Disposal

Satellite Accumulation Area (SAA):

  • Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.

Professional Waste Disposal:

  • Once the waste container is full, or at regular intervals as dictated by your institution's policies, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not attempt to treat or neutralize the waste in the laboratory. The potential for unforeseen reactions with nitro-compounds is high, and such procedures should only be carried out by trained professionals with the appropriate facilities.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • CPAChem. Safety data sheet: Isoquinoline.[Link]

  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds.[Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds.[Link]

  • PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]

  • University of Utah. Examples of Incompatible Chemicals.[Link]

  • Wikipedia. Isoquinoline.[Link]

Sources

Navigating the Synthesis of 3-Methyl-5-nitroisoquinoline: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a vital intermediate in medicinal chemistry and pharmaceutical development, 3-Methyl-5-nitroisoquinoline demands meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining essential personal protective equipment (PPE), step-by-step operational protocols, and emergency procedures.

Immediate Safety Profile: Understanding the Risks

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from analogous compounds like 5-Nitroisoquinoline and 3-Methylquinoline suggest a clear hazard profile.[2][3] The presence of the nitro group and the isoquinoline core necessitates a cautious approach.[1] As with many nitro compounds, it is essential to handle this compound with care due to potential toxicity and environmental concerns.[1]

Hazard CategoryPotential Risks Associated with this compound and Related CompoundsPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed.[4] The toxicological properties have not been fully investigated.[5][6]Ingestion, Inhalation (of dust), Skin Contact, Eye Contact
Skin Irritation Causes skin irritation.[2][3] Prolonged or repeated contact may lead to dermatitis.Direct contact with the solid compound or solutions.
Eye Irritation Causes serious eye irritation.[2][3] Direct contact can result in redness, pain, and potential damage.Direct contact with the solid compound or solutions.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[3]Inhalation of airborne dust particles.
Reactivity Stable under normal conditions.[5] Incompatible with strong oxidizing agents, acids, and bases.[2][5]Contact with incompatible materials.
Thermal Decomposition Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][5]Exposure to high heat or fire.

Required Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is mandatory when handling this compound and its derivatives.[7] The following PPE is required to minimize exposure and ensure a safe working environment.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from contact with the solid compound or solutions, which can cause serious irritation.[3]
Skin and Body Protection A flame-resistant laboratory coat, kept fastened at all times.[7] Wear appropriate protective gloves (e.g., nitrile, minimum 4mil thickness) and clothing to prevent skin exposure.[5][8] For larger quantities or where splashing is likely, a chemical-resistant apron over the lab coat is recommended.[7]To prevent skin contact, which can cause irritation.[2][3] Contaminated clothing should be removed immediately and washed before reuse.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid dust inhalation.[7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator for organic vapors and particulates should be used.[9]To prevent inhalation of dust, which may cause respiratory tract irritation.[3][6]

Step-by-Step Handling Protocol: A Self-Validating System for Safety

This protocol is designed to guide users through the safe handling of this compound, from initial preparation to the completion of the experimental work.

Preparation and Engineering Controls
  • Fume Hood Verification: Before starting any work, ensure that a certified chemical fume hood is operational.[7] The airflow should be adequate to capture any dust or vapors.

  • Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.[7]

  • Gather Materials: Have all necessary equipment, reagents, and waste containers ready before handling the compound to minimize movement and time spent with the material.[7]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[5][8]

Weighing and Transfer
  • Location: Perform all weighing and transfer operations within the chemical fume hood to contain any airborne particles.[7]

  • Minimize Dust: Handle the solid compound carefully to minimize dust generation.[6] Use a spatula for transfers and avoid pouring the dry powder.

  • Container: Weigh the compound in a tared, sealed container to prevent contamination and exposure.

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, color, or gas evolution.[7]

  • Fume Hood Sash: Keep the sash of the fume hood at the lowest possible height while working to maximize containment.[7]

Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.[7]

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Experiment Prep Verify Fume Hood & Emergency Equipment Gather Assemble All Materials & PPE Prep->Gather Weigh Weigh Compound (Minimize Dust) Gather->Weigh Transfer Transfer & Dissolve Weigh->Transfer React Monitor Reaction Transfer->React Decon Decontaminate Work Area & Equipment React->Decon Waste Segregate & Dispose of Hazardous Waste Decon->Waste PPE_Remove Properly Remove PPE Waste->PPE_Remove

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

Small Spills (in a fume hood)
  • Restrict Access: Ensure the spill is contained within the fume hood and does not pose an immediate fire or inhalation hazard.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills (outside a fume hood)
  • Evacuate: Immediately evacuate the area and alert others.[10]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Emergency Services: Contact your institution's emergency response team or local emergency services. Provide them with the identity of the chemical and the approximate amount spilled.[11]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.[8]

  • Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult regulations to ensure complete and accurate classification.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2020). 2020 Emergency Response Guidebook. Retrieved from [Link]

  • International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • Carnegie Mellon University. (2025, May 12). Toxic and Highly Toxic Gas Handling Procedure. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-nitroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.